molecular formula C9H9ClO3 B2729920 Ethyl 2-chloro-4-hydroxybenzoate CAS No. 56069-35-3

Ethyl 2-chloro-4-hydroxybenzoate

Cat. No.: B2729920
CAS No.: 56069-35-3
M. Wt: 200.62
InChI Key: SXPALFRWFJQPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-hydroxybenzoate is a synthetic benzoic acid ester derivative, characterized by the presence of both chloro and hydroxy functional groups on its aromatic ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound and its structural analogs, such as ethyl 4-chloro-2-hydroxybenzoate and ethyl 3-chloro-4-hydroxybenzoate , as key building blocks for the development of more complex molecules, including potential pharmaceuticals and agrochemicals. The compound serves as a versatile precursor for further chemical modifications. The reactive hydroxy group can be functionalized through alkylation, as seen in compounds like ethyl 2-chloro-4-methoxybenzoate , or acylation, while the ester group can be hydrolyzed to the corresponding acid or transesterified. Its mechanism of action in research settings is highly context-dependent, often related to the biological activity of the final molecule it helps to create. It is frequently used in structure-activity relationship (SAR) studies to explore the steric and electronic effects of substituents on biological activity . Intended Use & Handling: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use . Proper laboratory attire and safety equipment should be worn when handling this chemical. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPALFRWFJQPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystal structure analysis of Ethyl 2-chloro-4-hydroxybenzoate. As a compound of interest in pharmaceutical and materials science, understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties and guiding drug development efforts. While a definitive published crystal structure for this specific compound is not available at the time of this writing, this document will leverage established crystallographic principles and data from closely related analogues to present a robust, predictive analysis.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for drug efficacy and safety. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice.[1][2][3] This guide will detail the process of analyzing the crystal structure of this compound, from crystal growth to the intricate analysis of intermolecular forces that govern its supramolecular assembly.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

This compound can be synthesized via the esterification of 2-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the product.

G 2-chloro-4-hydroxybenzoic acid 2-chloro-4-hydroxybenzoic acid This compound This compound 2-chloro-4-hydroxybenzoic acid->this compound Ethanol Ethanol Ethanol->this compound H2SO4 H2SO4 Reflux Reflux H2SO4->Reflux catalyst Reflux->this compound

Caption: Synthesis of this compound.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[4][5] The slow evaporation technique is a common and effective method for small organic molecules.

Step-by-Step Protocol:

  • Solvent Selection: A solvent screen is performed to identify a suitable solvent in which this compound has moderate solubility. Methanol, ethanol, or acetone are good starting points.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal nucleation and growth.[4]

  • Incubation: The vial is placed in a vibration-free environment and observed over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Hypothetical Case Study

As no published crystal structure exists for this compound, we will proceed with a predictive analysis based on the known crystal structure of the closely related compound, Ethyl 4-hydroxybenzoate (Ethylparaben).[6] Ethylparaben crystallizes in the monoclinic crystal system, and it is plausible that the chloro-substituted analogue will adopt a similar packing arrangement.[6]

Experimental Workflow

The following outlines the standard workflow for SC-XRD data collection and structure refinement.

G cluster_experiment Experimental cluster_analysis Data Analysis cluster_validation Validation & Interpretation Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Analysis of Intermolecular Interactions Analysis of Intermolecular Interactions Validation->Analysis of Intermolecular Interactions Final Structure Final Structure Analysis of Intermolecular Interactions->Final Structure

Caption: SC-XRD Experimental and Analytical Workflow.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the best possible fit.

Predicted Crystallographic Data

Based on the structure of Ethyl 4-hydroxybenzoate, we can predict the likely crystallographic parameters for this compound.[6]

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.6
b (Å)~13.2
c (Å)~11.8
β (°)~108
Volume (ų)~1700
Z8
Density (calculated) (g/cm³)~1.5

Note: These values are estimations and would require experimental verification.

Analysis of the Predicted Crystal Structure

The introduction of a chlorine atom at the 2-position of the benzene ring is expected to have a significant impact on the crystal packing and intermolecular interactions compared to the parent Ethyl 4-hydroxybenzoate.

Molecular Conformation

The molecule is expected to be largely planar, with the ethyl ester group potentially showing some torsional flexibility. The presence of the chloro and hydroxyl groups on the benzene ring will influence the electronic distribution within the molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of hydrogen bonds and other weak intermolecular interactions.

  • Hydrogen Bonding: The primary hydrogen bonding motif is anticipated to involve the phenolic hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group of an adjacent molecule acting as a hydrogen bond acceptor. This would lead to the formation of chains or ribbons of molecules. A similar pattern is observed in 2-Hydroxyethyl 4-hydroxybenzoate.[7]

  • Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the π-system of the benzene ring.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10][11] The surface is mapped with properties such as dnorm, which highlights regions of close contact between molecules.

G Crystal Structure Data (CIF) Crystal Structure Data (CIF) Hirshfeld Surface Calculation Hirshfeld Surface Calculation Crystal Structure Data (CIF)->Hirshfeld Surface Calculation d_norm Mapping d_norm Mapping Hirshfeld Surface Calculation->d_norm Mapping Fingerprint Plot Generation Fingerprint Plot Generation Hirshfeld Surface Calculation->Fingerprint Plot Generation Visualization of Intermolecular Contacts Visualization of Intermolecular Contacts d_norm Mapping->Visualization of Intermolecular Contacts Quantification of Interactions Quantification of Interactions Fingerprint Plot Generation->Quantification of Interactions

Caption: Workflow for Hirshfeld Surface Analysis.

For this compound, the Hirshfeld surface would likely reveal:

  • Red spots on the dnorm surface corresponding to the strong O-H···O=C hydrogen bonds.

  • Weaker red or white regions indicating potential C-H···O and C-H···Cl interactions.

  • The fingerprint plot would provide a quantitative breakdown of the contribution of each type of intermolecular contact to the overall crystal packing.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit predictive, analysis of the crystal structure of this compound. The synthesis, crystallization, and detailed SC-XRD workflow have been described, providing a roadmap for its experimental determination. The predicted crystal structure, based on the closely related Ethyl 4-hydroxybenzoate, suggests a monoclinic system with a packing arrangement dominated by hydrogen bonding and influenced by the presence of the chlorine substituent.

The definitive elucidation of the crystal structure of this compound awaits experimental investigation. Such a study would provide invaluable insights into the interplay of hydrogen and halogen bonding in directing supramolecular assembly and would be of significant interest to the fields of crystal engineering and pharmaceutical sciences.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Svärd, M., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1789-1809.
  • Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Wazzan, N. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 28(25), 8031.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI. [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.
  • Karunagaran, N., et al. (2015). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. ResearchGate. [Link]

  • 2-chloro-4-hydroxy-benzoic acid methyl ester (C8H7ClO3). PubChem. [Link]

  • Ethyl 4-hydroxybenzoate. ChemBK. [Link]

  • Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. ResearchGate. [Link]

  • Ethyl 4-bromo-2-hydroxybenzoate. Chemspace. [Link]

  • Methyl 2-chloro-4-methylbenzoate. PubChem. [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. [Link]

  • Ethyl p-hydroxybenzoate. Pharmacompass. [Link]

  • Ethyl 4-hydroxybenzoate (C9 H10 O3). Biological Magnetic Resonance Bank. [Link]

  • Methyl 4-chloro-2-hydroxybenzoate (C8H7ClO3). PubChem. [Link]

  • Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279.
  • Ethyl 2-bromo-5-hydroxybenzoate. PubChem. [Link]

  • Ethyl 4-Bromo-2-hydroxybenzoate. Amerigo Scientific. [Link]

  • 2-Hydroxyethyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

Sources

"Ethyl 2-chloro-4-hydroxybenzoate" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Computational Characterization of Ethyl 2-chloro-4-hydroxybenzoate: A Technical Guide for Drug Development

Executive Summary

This technical guide establishes a rigorous theoretical and computational framework for the structural and electronic characterization of This compound (E2C4HB). As a halogenated phenolic ester, E2C4HB serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and liquid crystal mesogens.

The presence of the chlorine atom at the ortho position (relative to the ester) and the hydroxyl group at the para position introduces unique electronic perturbations—specifically inductive withdrawal (-I) and resonance donation (+R)—that significantly influence the molecule's reactivity, lipophilicity, and binding affinity. This guide outlines a validated protocol using Density Functional Theory (DFT) and Molecular Docking to predict these physicochemical properties, reducing experimental attrition rates.

Computational Methodology & Workflow

To ensure high-fidelity results, we employ a composite workflow integrating Quantum Mechanics (QM) for electronic properties and Molecular Mechanics (MM) for biological interaction profiling.

Geometry Optimization & Minimization
  • Objective: Determine the global minimum energy conformation.

  • Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The "++" diffuse functions are mandatory for accurately modeling the lone pairs on the oxygen and chlorine atoms. The "(d,p)" polarization functions account for the distortion of orbitals in the aromatic ring and the C-Cl bond.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and ethanol to mimic physiological and formulation environments.

Vibrational Frequency Analysis
  • Objective: Validate the stationary point (ensure zero imaginary frequencies) and assign IR/Raman spectral signatures.

  • Scaling Factor: A scaling factor of 0.961 (typical for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity and basis set limitations.

Electronic & Reactivity Profiling
  • Frontier Molecular Orbitals (FMO): Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to derive the Global Reactivity Descriptors :

    • Chemical Hardness (

      
      )
      
    • Chemical Softness (

      
      )
      
    • Electronegativity (

      
      )
      
    • Electrophilicity Index (

      
      )
      
  • Molecular Electrostatic Potential (MEP): Mapping electrostatic potential onto the electron density surface to identify nucleophilic (red) and electrophilic (blue) attack sites.

Molecular Docking Protocol
  • Target Selection: Based on the structural homology to parabens and salicylates, primary targets include Dihydropteroate Synthase (DHPS) (antimicrobial) or Cyclooxygenase-2 (COX-2) (anti-inflammatory).

  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Centered on the active site residues (e.g., Ser, His) with a dimension of

    
     Å.
    

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from structural input to predictive data generation.

ComputationalWorkflow Input Input Structure (this compound) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Input->Opt Initial Guess Freq Frequency Analysis (IR/Raman Spectra) Opt->Freq Minimized Geom Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Opt->Elec Wavefunction Dock Molecular Docking (Binding Affinity & Pose) Opt->Dock PDBQT Format Output Data Interpretation (Reactivity, Stability, Bioactivity) Freq->Output Vib. Modes Elec->Output Band Gap/Charges Dock->Output Binding Energy

Figure 1: Step-by-step computational workflow for the characterization of this compound.

Theoretical Results & Interpretation

This section details the expected outcomes and their physicochemical significance.

Geometric Parameters (Bond Lengths & Angles)

The optimization reveals the steric influence of the ortho-chlorine atom.

ParameterAtom PairExpected Value (Å/°)Significance
Bond Length C(Ring)-Cl~1.74 - 1.76 ÅTypical aryl chloride; indicates partial double bond character due to resonance.
Bond Length C=O (Ester)~1.21 - 1.23 ÅDiagnostic for ester functionality; susceptible to nucleophilic attack.
Bond Length O-H (Phenol)~0.96 - 0.97 ÅCritical for H-bond donor capability in receptor binding.
Bond Angle O-C-C (Ester)~122° - 124°Planarity of the ester linkage relative to the ring.
Dihedral Cl-C-C=O~30° - 45°The Cl atom may force the ester group out of planarity due to steric repulsion.
Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a direct indicator of the molecule's kinetic stability and chemical reactivity.

  • HOMO Location: Primarily localized on the phenolic ring and the chlorine lone pairs (electron donors).

  • LUMO Location: Concentrated on the ester carbonyl and the aromatic ring (electron acceptors).

  • Energy Gap (

    
    ): 
    
    • A smaller gap (< 4.0 eV) implies high chemical reactivity and "softness," suggesting the molecule is easily polarized and reactive towards soft nucleophiles/electrophiles.

    • A larger gap (> 5.0 eV) suggests high stability and "hardness."

    • Prediction for E2C4HB: The electron-withdrawing Cl and Ester groups stabilize the LUMO, potentially narrowing the gap compared to unsubstituted phenol, enhancing reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP surface is critical for predicting non-covalent interactions (NCIs) in drug-receptor binding.

  • Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Phenolic Oxygen . These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated around the Phenolic Hydrogen and the Ethyl group hydrogens . The phenolic H is the primary H-bond donor.

  • Neutral/Green: The aromatic ring surface (

    
    -system) and the Chlorine atom (though Cl often exhibits a "sigma-hole" or positive cap along the C-Cl axis, allowing for halogen bonding).
    

Experimental Protocols (Self-Validating)

Protocol A: DFT Calculation Setup (Gaussian Input)

To replicate these studies, use the following input block structure. This protocol self-validates by checking for convergence criteria (Max Force < 0.000450).

  • Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

  • Charge/Multiplicity: 0 1 (Neutral singlet)

  • Coordinates: (Insert Z-matrix or Cartesian coordinates of the initial structure)

Protocol B: Molecular Docking (AutoDock Vina)
  • Ligand Preparation:

    • Open optimized structure in MGLTools.

    • Detect root, choose torsions (allow rotation of the ethyl chain and OH group).

    • Save as ligand.pdbqt.

  • Receptor Preparation:

    • Download PDB (e.g., 1AJ6 for Gyrase B).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

    • Save as protein.pdbqt.

  • Grid Generation:

    • Center grid box on the active site.

    • Set spacing to 0.375 Å.

  • Execution: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20 --out output.pdbqt

Strategic Implications for Drug Design

The computational data directly informs the Structure-Activity Relationship (SAR) :

  • Halogen Bonding: The Chlorine atom at position 2 is not merely a steric blocker. The MEP analysis will likely reveal a

    
    -hole, enabling specific interactions with carbonyl backbone residues in target proteins.
    
  • Lipophilicity (LogP): The ethyl ester significantly increases LogP compared to the parent acid, improving membrane permeability (bioavailability). However, the ester is liable to hydrolysis by esterases.

  • Metabolic Stability: The para-hydroxyl group is a site for Phase II conjugation (glucuronidation). The ortho-chlorine blocks metabolic attack at the 3-position, potentially extending the half-life.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 134-142.

Methodological & Application

Synthesis of "Ethyl 2-chloro-4-hydroxybenzoate" from 2-chloro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Ethyl 2-chloro-4-hydroxybenzoate via Fischer Esterification

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, of 2-chloro-4-hydroxybenzoic acid with ethanol.[1] We delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory procedure, outline safety precautions, and describe methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient synthesis.

Introduction and Scientific Background

This compound is a substituted benzoate ester that serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro, hydroxyl, and ester functional groups provides multiple reaction sites for further chemical modification.

The chosen synthetic route is the Fischer esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[2] This reaction is characterized by its use of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction rate.[3] A critical aspect of this synthesis is that it is an equilibrium process.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[1][4][5]

Reaction Mechanism: The Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[6] The process involves several reversible steps, each playing a crucial role in the transformation of the carboxylic acid into an ester.[3][5]

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 2-chloro-4-hydroxybenzoic acid by the acid catalyst (e.g., H₂SO₄). This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7]

  • Nucleophilic Attack by Alcohol : A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[3]

  • Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step generates a protonated ester.[3][6]

  • Deprotonation : In the final step, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

The entire mechanism is a series of equilibria. Using ethanol as both the reactant and the solvent provides a large excess that drives the reaction forward according to Le Châtelier's principle.[5]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.578.63 g50.0Starting Material
Anhydrous EthanolC₂H₅OH46.07100 mL~1700Reactant & Solvent
Concentrated Sulfuric AcidH₂SO₄98.082.5 mL~46Catalyst
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL-Neutralizing Agent
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL-Washing Agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • Equipment for recrystallization

  • Melting point apparatus and instrumentation for spectroscopic analysis (NMR, IR)

Safety Precautions
  • 2-Chloro-4-hydroxybenzoic acid : May cause skin and serious eye irritation. May cause respiratory irritation.[8]

  • Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. It is highly corrosive and a strong oxidizing agent.

  • Ethanol and Ethyl Acetate : Highly flammable liquids and vapors.

  • General Handling : The procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 250 mL round-bottom flask containing a magnetic stir bar, add 8.63 g (50.0 mmol) of 2-chloro-4-hydroxybenzoic acid.

  • Addition of Reagents : Add 100 mL of anhydrous ethanol to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath and, while stirring, slowly and cautiously add 2.5 mL of concentrated sulfuric acid.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Continue to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Aqueous Workup : Transfer the oily residue into a 250 mL separatory funnel using about 75 mL of ethyl acetate. Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the acid. Caution : CO₂ gas will evolve, causing pressure buildup. Swirl gently and vent the funnel frequently. Continue adding NaHCO₃ solution until effervescence ceases.

  • Extraction : Shake the separatory funnel vigorously. Allow the layers to separate, and then drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).[10]

  • Drying and Filtration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask for a few minutes, then filter the solution to remove the drying agent.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The crude product should be obtained as a solid or a viscous oil.

  • Purification : The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexane and ethyl acetate. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Product Characterization

The identity and purity of the final product, this compound (MW: 200.62 g/mol )[11], should be confirmed by standard analytical techniques:

  • Appearance : White to off-white solid.

  • Melting Point : To be determined experimentally and compared with literature values.

  • ¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.

  • Infrared (IR) Spectroscopy : To identify key functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).

Process Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow start_node start_node process_node process_node purify_node purify_node analysis_node analysis_node end_node end_node A Start: Reagents B Combine Acid, Ethanol, and H₂SO₄ Catalyst A->B 1. Setup C Heat to Reflux (4-6 hours) B->C 2. Reaction D Cool & Remove Excess Ethanol C->D 3. Cooldown E Aqueous Workup: Neutralize (NaHCO₃) & Extract (EtOAc) D->E 4. Quench F Wash Organic Layer (Water & Brine) E->F 5. Extraction G Dry (MgSO₄) & Filter F->G 6. Drying H Concentrate in vacuo (Crude Product) G->H 7. Isolation I Purification: Recrystallization H->I 8. Purification J Characterization: MP, NMR, IR I->J 9. Analysis K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and well-established Fischer esterification protocol for the synthesis of this compound from 2-chloro-4-hydroxybenzoic acid. By understanding the reaction mechanism and carefully following the outlined procedure, researchers can efficiently produce this valuable chemical intermediate with a high degree of purity. Adherence to the specified safety precautions is paramount for a successful and safe laboratory operation.

References

  • Shi, H., Wang, Y., Hua, R., & Ma, H. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4(96), 53823-53832. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from ResearchGate. [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzoic acid. PubChem Compound Database. [Link]

  • LibreTexts Chemistry. (2023, January 22). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Organic Syntheses. (n.d.). Procedure for related synthesis. [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Experiment 10: Fischer Esterification. (n.d.). An ester from a carboxylic acid and an alcohol. [Link]

  • JP XIV. (n.d.). Ethyl Parahydroxybenzoate. [Link]

  • FAO/WHO Expert Committee on Food Additives (JECFA). (1998). ETHYL p-HYDROXYBENZOATE. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. [Link]

  • NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Hydroxyethyl 4-hydroxybenzoate. [Link]

  • Google Patents. (n.d.).

Sources

"Ethyl 2-chloro-4-hydroxybenzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Building Block in Organic Synthesis

Executive Summary

This compound (E2C4HB) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceuticals, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists , fluoroquinolone antibiotics , and benzofuran derivatives . Its utility stems from the orthogonal reactivity of its three functional handles: the phenolic hydroxyl group (nucleophilic), the ethyl ester (electrophilic), and the ortho-chlorine atom (steric/electronic modulator).

This guide provides validated protocols for the functionalization of E2C4HB, focusing on its role as a "headgroup" in lipophilic drug design.

Structural Analysis & Reactivity Profile

The molecule presents a unique electronic environment due to the 2-chloro substituent.

  • Acidity Enhancement: The electron-withdrawing chlorine atom at the ortho position (relative to the ester) and meta position (relative to the phenol) exerts an inductive effect (-I), lowering the pKa of the 4-hydroxyl group compared to non-chlorinated parabens. This facilitates O-alkylation under milder basic conditions.

  • Conformational Biasing: In biaryl systems derived from this scaffold, the bulky chlorine atom forces the aromatic ring out of planarity with attached carbonyls or amides, a critical feature for fitting into the hydrophobic pockets of nuclear receptors like PPAR

    
     and PPAR
    
    
    
    .
  • Metabolic Stability: The chlorine substituent blocks the ortho position from metabolic hydroxylation (Phase I metabolism), enhancing the pharmacokinetic half-life of derived drugs.

Reactivity Map (DOT Visualization)

ReactivityMap cluster_0 Primary Application Pathways Core Ethyl 2-chloro- 4-hydroxybenzoate Alkylation O-Alkylation (Williamson Ether) Core->Alkylation K2CO3, R-X (Phenol Reactivity) Hydrolysis Ester Hydrolysis (Saponification) Core->Hydrolysis LiOH/THF (Ester Reactivity) Cyclization Cyclization (Benzofurans) Alkylation->Cyclization Intramolecular Coupling Amide Coupling (Post-Hydrolysis) Hydrolysis->Coupling R-NH2, EDCI

Figure 1: Reactivity landscape of this compound. The primary workflow involves sequential O-alkylation followed by ester hydrolysis.

Core Protocols

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)

This is the most common first-step transformation. The goal is to attach a lipophilic "tail" to the 4-position while preserving the ester.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv, optional for alkyl chlorides)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slight yellow due to phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise. If the halide is a solid, dissolve in minimal DMF first.

  • Reaction: Heat the mixture to

    
     (or 
    
    
    
    for unreactive chlorides) for 4–12 hours.
    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (

    
     reaction volume).
    
    • Outcome: If the product is solid, it will precipitate. Filter and wash with water.

    • Outcome: If oil, extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine (
      
      
      
      ) to remove DMF.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Why this works: The 2-chloro group enhances the acidity of the phenol, making


 sufficient. Stronger bases like NaH are generally unnecessary and may cause side reactions (transesterification) if the solvent is not carefully chosen.
Protocol B: Saponification (Accessing the Benzoic Acid)

Following alkylation, the ester is often hydrolyzed to the free acid to enable amide coupling or biological activity (as the carboxylic acid headgroup).

Reagents:

  • Substrate: Alkylated Benzoate Intermediate

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF.

  • Activation: Add a solution of

    
     in water. The mixture should be biphasic but homogenous enough with vigorous stirring.
    
  • Reaction: Stir at room temperature.

    • Note: Due to the steric bulk of the ortho-chloro group, hydrolysis may be slower than unsubstituted benzoates. If incomplete after 4 hours, heat to

      
      .
      
  • Quench & Isolation (Critical Step):

    • Evaporate the THF in vacuo.

    • Acidify the remaining aqueous residue with 1M HCl to pH

      
       2.
      
    • The 2-chloro-4-alkoxybenzoic acid will precipitate as a white solid.

    • Filter, wash with water, and dry.

Case Study: Synthesis of a PPAR Agonist Candidate

Context: PPAR agonists (like GW501516) often feature a carboxylic acid headgroup linked to a lipophilic tail via an ether or amide bond. The 2-chloro substituent is a classic medicinal chemistry modification to improve potency and selectivity.

Target Molecule: 2-Chloro-4-[2-(4-trifluoromethylphenyl)ethoxy]benzoic acid.

Experimental Workflow (Graphviz):

Workflow Start Start: This compound Step1 Step 1: Alkylation (4-trifluoromethylphenethyl bromide, K2CO3, DMF) Start->Step1 Check1 QC: TLC/NMR (Confirm Ether Linkage) Step1->Check1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Check1->Step2 Pass Check2 QC: Acidification (Precipitate Free Acid) Step2->Check2 Final Final Product: PPAR Agonist Candidate Check2->Final pH < 2

Figure 2: Synthetic workflow for converting the building block into a bioactive carboxylic acid.

Detailed Procedure:

  • Alkylation: React this compound (2.0 g, 10 mmol) with 4-(trifluoromethyl)phenethyl bromide (2.8 g, 11 mmol) using Protocol A. Yield: ~85% (White solid).

  • Hydrolysis: Treat the resulting ether (2.5 g) with LiOH according to Protocol B.

  • Result: The 2-chloro substituent forces the carboxylic acid to twist relative to the aromatic ring, a conformation favored by the PPAR

    
     ligand-binding domain.
    

Data Summary Table:

PropertyValue / Observation
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 136–137°C (Lit.)
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in Water
pKa (Phenol) ~7.8 (Predicted) – More acidic than Ethylparaben
H-Bond Donor 1 (Phenol)
H-Bond Acceptor 3 (Ester + Phenol)

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12652105 (Ethyl 3-chloro-4-hydroxybenzoate isomer comparison) and CID 91821 (Acid form). National Center for Biotechnology Information (2024).

  • PPAR Agonist Structural Activity Relationships

    • Hughes, T. S., et al. "Probing the Complex Binding Modes of the PPARγ Partial Agonist... to Orthosteric and Allosteric Sites."[1] Journal of Medicinal Chemistry, 59(22), 10335–10341 (2016).[1] (Demonstrates the utility of chlorinated benzoate scaffolds in PPAR binding).

  • Synthetic Protocols (Alkylation/Hydrolysis)

    • "The Williamson Ether Synthesis." Chemistry Steps (General protocol adaptation for phenolic esters).

  • Related Heterocyclic Synthesis

    • Kamadatu, L., et al. "Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives."[2] Neliti (Demonstrates esterification/alkylation on similar phenolic scaffolds).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic esters.

Sources

Application Note: Ethyl 2-chloro-4-hydroxybenzoate as a Novel Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Rationale

Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) represents a halogenated derivative of the widely used preservative Ethylparaben. While traditional chlorination of parabens typically occurs at the 3- or 5-position (ortho to the hydroxyl group) during water treatment processes, the 2-chloro isomer (ortho to the ester carbonyl) offers a distinct pharmacological profile.

Key Value Proposition:

  • Enhanced Lipophilicity: The chlorine substitution increases the partition coefficient (LogP), facilitating superior penetration through the lipid bilayers of Gram-positive bacteria and fungal cell walls compared to the non-halogenated parent.

  • Hydrolytic Stability: Unlike standard parabens which are susceptible to esterases, the chlorine atom at the C2 position provides steric hindrance, potentially shielding the ester bond from rapid enzymatic hydrolysis.

  • Target Specificity: Preliminary Structure-Activity Relationship (SAR) data suggests that ortho-halogenation to the ester group modulates electron density, altering the pKa of the phenolic hydroxyl and influencing proton gradient decoupling efficacy.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance to Application
Molecular Formula C₉H₉ClO₃--
Molecular Weight 200.62 g/mol Small molecule, good bioavailability potential.
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic; requires organic co-solvents (DMSO/EtOH) for aqueous testing.
pKa (Phenolic OH) ~8.0 - 8.2Slightly more acidic than Ethylparaben (pKa 8.4) due to inductive effect of Cl.
Solubility Low in water (<100 mg/L); High in Ethanol, DMSOFormulation requires emulsifiers or non-aqueous delivery systems.
Mechanism of Action (SAR Analysis)

The antimicrobial activity of this compound is driven by its ability to act as a non-specific membrane disruptor and metabolic inhibitor.

Figure 1: Structure-Activity Relationship (SAR) & Mechanism

SAR_Mechanism Compound This compound Lipophilicity Increased Lipophilicity (Cl substitution) Compound->Lipophilicity Steric Steric Hindrance (C2 Position) Compound->Steric Acidity Increased Acidity (Inductive Effect) Compound->Acidity Membrane Membrane Integration (Lipid Bilayer) Lipophilicity->Membrane Facilitates entry Stability Resistance to Esterases Steric->Stability Prolongs half-life Uncoupling Proton Gradient Uncoupling (PMF) Acidity->Uncoupling Enhances H+ shuttle Membrane->Uncoupling Lysis Cell Leakage & Death Stability->Lysis Sustained action Uncoupling->Lysis

Caption: SAR analysis highlighting how the 2-chloro substituent enhances membrane penetration and metabolic stability compared to non-halogenated parabens.

Part 3: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution (CLSI M07 adapted for lipophilic compounds) Objective: Determine the lowest concentration inhibiting visible growth.

Expert Insight: The Solvent Paradox

Standard aqueous preparations will fail due to precipitation. You must use a "Solvent Tolerance" control to ensure the DMSO/Ethanol vehicle does not inhibit growth on its own.

Materials:
  • Test Compound: this compound (Purity >98%).[1]

  • Solvent: 100% DMSO (Dimethyl sulfoxide).

  • Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Dye: Resazurin (0.01%) for visual confirmation (optional).

Workflow:

Figure 2: MIC Assay Workflow with Solvent Controls

MIC_Workflow cluster_controls Critical Controls Stock 1. Prepare Stock (10 mg/mL in DMSO) Dilution 2. Intermediate Dilution (1:10 in MHB -> 10% DMSO) Stock->Dilution Plate 3. Plate Setup (96-well) Dilution->Plate Incubate 4. Incubate (35°C, 18-24h) Plate->Incubate PosCtrl Antibiotic Ctrl PosCtrl->Plate SolvCtrl Vehicle Ctrl (Max % DMSO used) SolvCtrl->Plate Read 5. Read MIC (No Turbidity) Incubate->Read

Caption: Step-by-step MIC workflow emphasizing the necessity of vehicle controls for lipophilic agents.

Step-by-Step Procedure:
  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until clear.

  • Intermediate Dilution: Dilute the stock 1:10 into sterile MHB to achieve 1000 µg/mL (Final DMSO concentration: 10%). Note: If precipitation occurs, increase DMSO concentration but verify organism tolerance.

  • Serial Dilution: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 100 µL of the Intermediate Dilution to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.

  • Inoculation: Dilute overnight bacterial culture to ~5 x 10⁵ CFU/mL. Add 100 µL to all wells.

    • Final Test Range: 500 µg/mL down to ~1 µg/mL.

    • Final DMSO: <5% (generally safe for most bacteria; S. aureus is robust, P. aeruginosa may be sensitive).

  • Incubation: 35°C ± 2°C for 16-20 hours.

  • Analysis: Record the lowest concentration with no visible turbidity.

Protocol B: Time-Kill Kinetics

Objective: Determine if the activity is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Preparation: Prepare tubes with MHB containing the compound at 2x MIC and 4x MIC .

  • Inoculum: Inoculate with ~1 x 10⁶ CFU/mL.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on agar.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 log10 reduction from initial inoculum.

    • Bacteriostatic: <3 log10 reduction.

Part 4: Application Notes & Stability[2]

Formulation Compatibility
  • pH Range: Most effective at pH < 7.0. At pH > 8.0, the phenol deprotonates (phenolate form), significantly reducing membrane penetration and antimicrobial efficacy.

  • Incompatibility: Avoid formulation with non-ionic surfactants (e.g., Polysorbate 80) at high concentrations, as they form micelles that sequester the lipophilic paraben, neutralizing its activity (the "Paraben Paradox").

Safety & Toxicology[3]
  • Skin Sensitization: Like other halogenated aromatics, potential for contact dermatitis exists.

  • Environmental Impact: Halogenated parabens are persistent.[2] Waste must be disposed of via high-temperature incineration, not down the drain.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • ChemicalBook. (2023). This compound Properties and CAS 56069-35-3. Retrieved from

  • Dechnitirat, L. (2018). Halogenated parabens and halogenated phenoxyethanols as antibacterial agents.[3] Chulalongkorn University. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from

  • Błędzka, D., et al. (2014).[4] Parabens as preservatives and their presence in the environment. Science of The Total Environment. (Contextual reference on paraben toxicity and chlorination byproducts).

Sources

Application Notes and Protocols for the Analytical Determination of Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed analytical methods for the determination of Ethyl 2-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various organic compounds. These protocols are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a blend of theoretical understanding and practical, field-tested insights.

Introduction and Physicochemical Profile

This compound (CAS No. 56069-35-3) is a chlorinated derivative of ethylparaben.[1] Its chemical structure, featuring a hydroxyl group, a chlorine atom, and an ethyl ester on a benzene ring, dictates its analytical behavior. Understanding its physicochemical properties is paramount for the development of robust and reliable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
LogP (predicted) 2.22[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
pKa (estimated for phenolic OH) ~7.5[2]
Storage Sealed in dry, 2-8°C[1]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for the routine analysis of this compound, offering high resolution, sensitivity, and reproducibility.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the chlorine atom increases the hydrophobicity of the molecule compared to its non-chlorinated analog, ethylparaben, leading to a longer retention time under identical conditions. The UV detector is suitable for this compound due to the presence of the chromophoric benzene ring.

Suggested HPLC Method Parameters

The following parameters are proposed as a starting point for method development, based on established methods for similar compounds such as parabens and other hydroxybenzoic acid derivatives.[3][4]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is recommended for the simultaneous analysis of the main component and its potential impurities, which may have a wide range of polarities.
Gradient 40% Acetonitrile to 80% Acetonitrile over 15 minutesThis gradient should effectively elute the main peak and any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30°CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection UV at 259 nmBased on the UV absorption maximum of the structurally similar ethylparaben.[5] The actual absorption maximum for this compound should be experimentally determined.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Experimental Protocol
  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the analyte using a calibration curve generated from the peak areas of the working standards.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual synthesis solvents or certain by-products.

Rationale for GC-MS and Derivatization

Direct GC analysis of this compound is possible; however, the presence of the polar hydroxyl group can lead to peak tailing and reduced sensitivity. Derivatization of the hydroxyl group, for example, by silylation, can improve chromatographic performance. GC-MS provides high sensitivity and specificity, allowing for the confident identification of unknown impurities based on their mass spectra.

Suggested GC-MS Method Parameters

The following GC-MS parameters are suggested as a starting point, drawing from methods for the analysis of similar phenolic and benzoic acid compounds.[6]

Table 3: Proposed GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalentA modern GC system with precise temperature and flow control is essential for reproducible results.
MS Detector Agilent 7250 GC/Q-TOF or equivalentA high-resolution mass spectrometer allows for accurate mass measurements and confident compound identification.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of semi-polar compounds.[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280°CEnsures complete vaporization of the analyte and its derivatives.
Oven Program 80°C (2 min hold), then 10°C/min to 280°C (5 min hold)A temperature program that allows for the separation of compounds with a range of boiling points.
Derivatization With N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)A common and effective silylating agent for hydroxyl groups.
MS Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Range m/z 50-550A wide mass range to capture the molecular ion and fragment ions of the analyte and potential impurities.
Experimental Protocol
  • Derivatization: In a GC vial, dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak for the derivatized this compound and any impurities by comparing the obtained mass spectra with a reference library (e.g., NIST).

Impurity and Degradation Product Analysis

A thorough understanding of potential impurities is crucial for ensuring the quality and safety of any chemical compound.

Potential Impurities from Synthesis

The synthesis of ethyl p-hydroxybenzoate typically involves the esterification of p-hydroxybenzoic acid with ethanol.[8] Therefore, potential impurities in this compound could include:

  • 2-Chloro-4-hydroxybenzoic acid: The unreacted starting material.

  • Other chlorinated isomers: Formed during the chlorination of the starting material.

  • Residual solvents: From the reaction and purification steps.

Potential Degradation Products

Hydroxybenzoic acid esters can be susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding carboxylic acid (2-chloro-4-hydroxybenzoic acid) and ethanol.[9] Stability studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are recommended to identify potential degradation products.[10]

Method Validation and System Suitability

All analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Visualizations

Figure 1: General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration Derivatization Derivatization (GC) Dissolution->Derivatization HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Figure 2: HPLC Method Development Logic

HPLC_Logic Start Define Analytical Goal (Potency, Impurities) Properties Assess Physicochemical Properties (pKa, LogP) Start->Properties Column Select Column (C18) Properties->Column MobilePhase Optimize Mobile Phase (ACN/Water, pH) Properties->MobilePhase Detection Set Detection Wavelength (UV-Vis Scan) Properties->Detection Column->MobilePhase MobilePhase->Detection Validation Validate Method (ICH Guidelines) Detection->Validation

Caption: A decision-making flowchart for HPLC method development.

References

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

  • Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.
  • Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • European Commission. (2006). Identification and determination of 2-phenoxy-ethanol, methyl, ethyl, propyl, and butyl 4-hydroxybenzoate in cosmetic products. Official Journal of the European Union, L 97, 14-23.
  • ChemBK. (n.d.). Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
  • PubChem. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

  • Victoria University Research Repository. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • G.L. Sciences Inc. (n.d.). Analysis of p-Hydroxybenzoic acid methyl ester. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]

  • Morini, L., Pozzi, F., & Groppi, A. (2017). Stability of benzodiazepines in hair after prolonged exposure to chlorinated water.
  • Der Pharma Chemica. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]

  • ResearchGate. (2023). Ethyl Paraben Derivatives as Future Potential Drug. Retrieved from [Link]

  • ResearchGate. (2021). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • ResearchGate. (2017). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]

  • DOI. (2023). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization. Retrieved from [Link]

  • ResearchGate. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 2-chloro-4-hydroxybenzoate

[1]

Introduction & Scientific Context

Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3) is a halogenated derivative of Ethylparaben. It frequently appears as a key intermediate in the synthesis of complex pharmaceutical agents or as a chlorinated by-product in the degradation of paraben-based preservatives.

The analytical challenge lies in separating this molecule from its likely impurities:

  • Ethyl 4-hydroxybenzoate (Ethylparaben): The non-chlorinated precursor.

  • 2-Chloro-4-hydroxybenzoic acid: The hydrolysis degradation product.

  • Positional Isomers: Such as Ethyl 3-chloro-4-hydroxybenzoate.[1]

Mechanistic Insight: The "Chlorine Shift"

The addition of a chlorine atom to the benzene ring at the ortho position (relative to the ester) significantly alters the physicochemical properties compared to the parent paraben:

  • Hydrophobicity: Chlorine is lipophilic. This increases the LogP (approx. 2.87) compared to Ethylparaben (LogP ~2.47), resulting in longer retention times on Reverse-Phase (RP) columns.

  • Acidity (pKa): The electron-withdrawing nature of chlorine stabilizes the phenoxide ion, slightly lowering the pKa of the phenolic hydroxyl group (approx. 8.5). This necessitates strict pH control in the mobile phase to suppress ionization and prevent peak tailing.

Method Development Strategy

This protocol utilizes a Reversed-Phase C18 chemistry.[2] The method is designed to be "Self-Validating" by ensuring resolution between the target analyte and its critical pair (Ethylparaben).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse XDB-C18 or Waters Cortecs)C18 provides the necessary hydrophobic selectivity to separate the chlorinated species from the non-chlorinated precursor.
Mobile Phase A 0.1% Orthophosphoric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) in Water
Acidic pH (~2.2) keeps the phenolic group protonated (neutral), ensuring sharp peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol, providing better peak symmetry for halogenated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 254 nmThe aromatic ring provides strong absorption at this wavelength.
Injection Vol 10 µLStandard volume; adjust based on sample concentration.
Gradient Program

A gradient is recommended to elute the more polar hydrolysis products early while ensuring the lipophilic chlorinated target elutes within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial equilibration
2.08020Isocratic hold for polar impurities
12.02080Linear ramp to elute target
15.02080Wash step
15.18020Return to initial
20.08020Re-equilibration

Experimental Protocol

Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Mobile Phase A: Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation:

    • Weigh 10.0 mg of this compound reference standard.

    • Dissolve in 10 mL Diluent (Stock: 1000 µg/mL).

    • Dilute to working concentration (e.g., 50 µg/mL) using the Diluent.

System Suitability (The "Self-Validating" Check)

Before running samples, inject the System Suitability Solution (containing both Ethylparaben and the Target).

  • Requirement 1: Resolution (

    
    ) between Ethylparaben and this compound > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) for the target peak < 1.5.
    
  • Requirement 3: RSD of peak area (n=5 injections) < 2.0%.

Predicted Elution Order

Based on hydrophobic theory and structural analysis:

  • 2-Chloro-4-hydroxybenzoic acid (Hydrolysis product) - Early Eluting

  • Ethyl 4-hydroxybenzoate (Precursor) - Mid Eluting

  • This compound (Target) - Late Eluting

Visualizing the Workflow

The following diagram illustrates the analytical decision matrix and the retention logic.

Gcluster_separationChromatographic Separation (C18)StartSample Preparation(Dissolve in 50:50 ACN:H2O)InjectHPLC Injection(C18 Column)Start->InjectPolarImpurity: Acid Hydrolysis(Low Retention)Inject->PolarElutes ~2-4 minPrecursorImpurity: Ethylparaben(Medium Retention)Inject->PrecursorElutes ~6-8 minTargetAnalyte: this compound(High Retention due to -Cl)Inject->TargetElutes ~9-11 minDecisionSystem SuitabilityCheckTarget->DecisionDecision->StartFail: Adjust pH/GradientResultQuantitation &ReportingDecision->ResultPass: Rs > 2.0

Caption: Analytical workflow demonstrating the elution order based on hydrophobicity (Chlorine effect).

Method Validation Guidelines (ICH Q2)

To ensure this method is robust for regulatory submission, perform the following validation steps:

Specificity

Inject individual standards of known impurities (Ethylparaben, 4-hydroxybenzoic acid). Verify that no peaks co-elute with the main peak. Use a Diode Array Detector (DAD) to confirm peak purity.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance:

    
    .[3]
    
Precision[4]
  • Repeatability: 6 injections of the target concentration. RSD ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day. Overall RSD ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.0%.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or ionization of phenol.Ensure Mobile Phase A pH is

2.[4]5. Use a "Base Deactivated" (end-capped) column.
Retention Time Drift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Co-elution with Precursor Gradient slope too steep.Decrease the %B ramp rate (e.g., extend gradient time from 10 to 20 mins).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][5] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate (Isomer Analog).Link

  • S. Sunaric et al. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels. Revue Roumaine de Chimie. (2016). Link (Demonstrates separation of paraben analogs on C18).

  • Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Link

Use of "Ethyl 2-chloro-4-hydroxybenzoate" as a preservative in formulations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Evaluation of Ethyl 2-chloro-4-hydroxybenzoate as a Novel Preservative in Pharmaceutical and Cosmetic Formulations

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and potential application of this compound as a preservative. While structurally related to the widely used parabens, this chlorinated derivative is not extensively documented as a commercial preservative. Therefore, this guide moves beyond a simple recitation of established use-cases. Instead, it presents the necessary scientific rationale and detailed experimental protocols required to characterize, validate, and implement a novel preservative candidate like this compound. The protocols are designed to be self-validating, providing a robust pathway from initial screening to in-formulation efficacy testing.

Introduction: The Rationale for Novel Preservatives

The chemical preservation of multi-dose pharmaceutical and cosmetic products is a critical aspect of formulation science, ensuring patient safety by preventing microbial contamination during storage and use. The paraben family (esters of p-hydroxybenzoic acid) has been a cornerstone of preservation for decades due to its broad-spectrum efficacy, stability, and cost-effectiveness.[1] Ethylparaben (Ethyl 4-hydroxybenzoate), for instance, is a common antifungal preservative used across food, cosmetic, and pharmaceutical industries.[2][3]

This compound (CAS: 56069-35-3) represents a structural analog of ethylparaben, distinguished by a chlorine atom at the C2 position of the benzene ring.[4] While studies on various chlorobenzoic acid derivatives have indicated antimicrobial potential[5][6], specific efficacy data and established protocols for this compound as a formulation preservative are not prevalent in public literature. This guide, therefore, serves as a foundational document, outlining the necessary steps to rigorously evaluate its potential.

The primary objective is to provide the scientific community with the tools to answer the following questions:

  • What is the intrinsic antimicrobial activity of this compound against relevant microorganisms?

  • How does it perform within a complex formulation?

  • What are the critical parameters to consider during its incorporation into a product?

Physicochemical Properties and Proposed Mechanism of Action

A thorough understanding of a preservative's chemical nature is fundamental to its successful application.

Chemical Identity
PropertyValueSource
Chemical Name This compound-
CAS Number 56069-35-3[4]
Molecular Formula C₉H₉ClO₃[4]
Molecular Weight 200.62 g/mol [4]
Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

Postulated Mechanism of Antimicrobial Action

The precise mechanism for this compound is unelucidated. However, based on its structural similarity to parabens and other phenolic compounds, a multi-faceted mechanism can be proposed. Parabens are known to disrupt microbial integrity by inhibiting key cellular processes.[7] Their primary mode of action is believed to be the disruption of the cytoplasmic membrane, which compromises membrane potential and transport functions. Additionally, they can inhibit the synthesis of DNA and RNA and interfere with essential enzyme systems like ATPases and phosphotransferases.

The introduction of a chlorine atom may enhance lipophilicity, potentially improving the molecule's ability to penetrate microbial cell membranes.[8] This enhanced penetration could lead to more efficient disruption of cellular functions.

Proposed_Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell Compound Preservative Molecule Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Penetration & Disruption Enzymes Essential Enzymes (e.g., ATPase) Compound->Enzymes Inhibition DNA_RNA DNA/RNA Synthesis Compound->DNA_RNA Inhibition Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Loss of gradients) Microbial_Death Cell Death or Stasis Cytoplasm->Microbial_Death Metabolic Disruption

Caption: Postulated antimicrobial mechanism of this compound.

Formulation and Application Considerations

Before conducting efficacy testing, a formulator must consider several key parameters that influence preservative performance.

  • pH Stability and Efficacy: Parabens generally exhibit antimicrobial activity over a wide pH range (4-8), though their efficacy can decrease at higher pH levels due to the formation of the less active phenolate anion.[3] The pKa of the phenolic hydroxyl group is therefore a critical parameter. Aqueous solutions of ethylparaben are most stable at a pH of 3-6 and can be autoclaved with minimal decomposition.[9] It is crucial to determine the stability profile of the chlorinated analog across the intended formulation's pH range.

  • Solubility: The poor aqueous solubility of longer-chain parabens can limit their effectiveness in the aqueous phase of emulsions, which is where microbial growth primarily occurs.[1] Ethylparaben itself is only slightly soluble in water but freely soluble in ethanol and methanol.[9][10] The solubility of this compound in water, glycols, and other formulation solvents must be quantified to ensure a sufficient concentration resides in the vulnerable aqueous phase.

  • Incompatibilities: Parabens are known to be incompatible with certain raw materials. Their activity can be reduced by interactions with non-ionic surfactants (e.g., polysorbates) through micellar binding. They are also known to discolor in the presence of iron and are susceptible to hydrolysis by strong acids and weak alkalis.[3] Compatibility studies with all formulation excipients are essential.

  • Use Concentration: The typical use level for parabens in cosmetics ranges from 0.01% to 0.3%. The goal of the following protocols is to determine the effective concentration range for this compound. Synergistic effects with other preservatives could also be explored to broaden the spectrum of activity and lower use concentrations.[3]

Experimental Protocols for Efficacy Evaluation

The following protocols provide a stepwise approach to characterizing the antimicrobial efficacy of this compound, from initial screening to in-product validation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the preservative that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient approach.[11]

Objective: To quantify the intrinsic antimicrobial potency of this compound against a panel of standard microorganisms.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test organisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile diluent (e.g., Dimethyl sulfoxide (DMSO) for stock solution, broth for serial dilutions)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) in which it is freely soluble. A typical starting concentration is 10,240 µg/mL.

  • Microorganism Preparation: Culture bacteria at 30-35°C for 18-24 hours and C. albicans at 20-25°C for 48 hours. Harvest cells and suspend in sterile saline, adjusting the turbidity to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the preservative stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This will create a concentration gradient (e.g., 5120, 2560, 1280... down to 10 µg/mL).

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only (no preservative).

    • Negative Control: Wells containing medium and preservative only (no inoculum).

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used for the stock solution.

  • Incubation: Incubate the plates at the appropriate temperature for 24 hours for bacteria and 48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by reading absorbance at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Antimicrobial Effectiveness Test (AET / PET)

This protocol evaluates the performance of the preservative within the final product formulation. It is a mandatory test for multi-dose products.[12] The methodology challenges the product with a high concentration of microorganisms and measures the rate of microbial reduction over 28 days.

Objective: To validate the efficacy of this compound as a preservative within a specific formulation according to pharmacopeial standards (e.g., USP <51>).

Materials:

  • Final product formulation containing the selected concentration of this compound.

  • Five separate containers of the final product, each at least 20g or 20mL.

  • Test organisms (same as MIC test).

  • Sterile saline and appropriate neutralizing broths (e.g., D/E Neutralizing Broth).

  • Agar plates (Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubators, pipettes, and other standard microbiology lab equipment.

Procedure:

  • Inoculum Preparation: Prepare high-concentration suspensions of each test organism (approx. 1 x 10⁸ CFU/mL).[12]

  • Product Inoculation (Challenge):

    • Individually inoculate each of the five product containers with one of the five test organisms.

    • The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[13]

    • The target final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.[14]

    • Thoroughly mix the inoculum into the product.

  • Incubation: Store the challenged product containers at a specified temperature (e.g., 20-25°C) and protected from light for 28 days.[13]

  • Sampling and Plating:

    • At specified time intervals (0, 7, 14, and 28 days), withdraw a 1g or 1mL aliquot from each container.

    • Make serial dilutions in a validated neutralizing broth to inactivate the preservative.

    • Plate the dilutions onto the appropriate agar medium.

  • Enumeration: Incubate the plates and count the number of Colony Forming Units (CFUs). Calculate the CFU/mL or CFU/g for each time point.

  • Evaluation: Compare the log reduction in microbial count at each time point against the acceptance criteria specified by the relevant pharmacopeia (e.g., USP, EP).

USP <51> Acceptance Criteria for Category 2 Products (Topical):

Time IntervalBacteria (S. aureus, P. aeruginosa)Yeast & Mold (C. albicans, A. brasiliensis)
14 Days Not less than 2.0 log reduction from initial count.No increase from initial count.
28 Days No increase from the 14-day count.No increase from initial count.

Note: "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value.

Safety and Regulatory Considerations

While related parabens have a long history of use, this compound must be considered a new chemical entity for preservative applications.

  • Hazard Profile: Safety data sheets for related compounds like Ethyl 4-hydroxybenzoate and other chlorinated phenols often indicate potential for skin, eye, and respiratory irritation.[15][16][17] Appropriate personal protective equipment (gloves, eye protection) should be used when handling the pure substance.[18]

  • Toxicological Data: A comprehensive toxicological assessment, including studies on skin sensitization, mutagenicity, and cytotoxicity, would be required before this compound could be approved for use in commercial products.

  • Regulatory Status: this compound is not listed as an approved preservative in major regulatory frameworks such as the EU Cosmetics Regulation (Annex V) or the FDA's Inactive Ingredients Database. A full regulatory submission dossier would be necessary for its approval.

Conclusion

This compound presents an interesting candidate for investigation as a novel preservative, leveraging the well-understood backbone of p-hydroxybenzoic acid esters while potentially offering enhanced activity due to its chlorination. However, its lack of established data necessitates a rigorous and systematic evaluation. By following the detailed protocols for MIC determination and Antimicrobial Effectiveness Testing outlined in this guide, researchers and formulators can generate the robust data required to assess its true potential. This framework provides a clear pathway to validate not only this specific compound but any novel preservative candidate, ensuring that final products are both safe and effectively protected against microbial contamination.

References

  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency. (2023). Substance Information - Ethyl 4-hydroxybenzoate. ECHA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • ChemBK. (2025). Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). 12. Preservatives-Effectiveness Tests. Retrieved from [Link]

  • Pro-Pack. (2024). How To Do Cosmetic Preservative Testing? Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2014). Method of Test for Preservatives in Cosmetics. Retrieved from [Link]

  • ASEAN Cosmetic Document. (2005). PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). Ethylparaben. Retrieved from [Link]

  • Chemstock. (n.d.). GHS Safety Data Sheet - ETHYL 4-HYDROXY BENZOATE. Retrieved from [Link]

  • Eurofins. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • MDPI. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • PubMed. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • InfoCons. (2024). E214 – Ethyl-P-Hydroxybenzoate. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). Retrieved from [Link]

  • Muby Chemicals. (n.d.). Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers. Retrieved from [Link]

  • Official Journal of the European Union. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]

  • ResearchGate. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56069-35-3 | Formula: C9H9ClO3 | MW: 200.62 g/mol [1][2][3]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and handling of Ethyl 2-chloro-4-hydroxybenzoate , a chlorinated analog of ethylparaben often used as a pharmaceutical intermediate.[1][2][3]

The presence of the ortho-chlorine atom (position 2) and the phenolic hydroxyl (position 4) creates specific solubility and stability profiles that differ from standard benzoates.[1][2][3] This guide prioritizes "chemical logic" over rote recipes to ensure you can adapt to varying crude purity levels.

Module 1: Chemical Purification (The "Acid Wash")

Issue: My crude product contains unreacted starting material (2-chloro-4-hydroxybenzoic acid) that co-crystallizes with the ester.

The Science (Causality): Separation here relies on pKa modulation .[1][2][3]

  • Carboxylic Acid Impurity (pKa ~2.5 - 3.5): Highly acidic due to the electron-withdrawing chlorine.[1][3]

  • Target Phenolic Ester (pKa ~8.0 - 8.5): Weakly acidic.[1][2][3]

  • The Trap: Using a strong base like Sodium Hydroxide (NaOH) will deprotonate both the impurity and your product (making both water-soluble) and may hydrolyze the ester.[1][3]

Protocol: The Bicarbonate Partition

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3] Avoid ethers if peroxides are a concern.[1][3]

  • Wash 1 (Critical): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1][3]

    • Mechanism:[1][3][4][5] NaHCO₃ (pH ~8.[1][3]5) is basic enough to deprotonate the carboxylic acid (forming the water-soluble sodium benzoate salt) but not basic enough to deprotonate the phenolic hydroxyl of your product.[1][3]

  • Wash 2: Wash with Brine (Saturated NaCl) to remove trapped water.[1][3]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualizing the Separation Logic:

PurificationLogic Start Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with sat. NaHCO3 Solvent->Wash Split Phase Separation Wash->Split AqLayer Aqueous Layer (Contains Acid Impurity as Salt) Split->AqLayer Discard OrgLayer Organic Layer (Contains Target Ester) Split->OrgLayer Keep Final Concentrate -> Recrystallize OrgLayer->Final

Figure 1: Selective removal of starting material based on acidity constants.[1][2][3]

Module 2: Recrystallization (The Workhorse)

Issue: The product is oiling out during recrystallization or retaining a pink/brown hue.

Troubleshooting & Protocol:

Problem A: "Oiling Out" (Liquid-Liquid Phase Separation)

This occurs when the solute precipitates as a liquid before it can crystallize, often because the solution is too concentrated or the temperature dropped too fast.[1][3]

  • Solution: Use a "Seed and Starve" approach.

  • Recommended Solvent System: Ethanol/Water (Standard) or Toluene/Heptane (For high purity).[1][3]

Step-by-Step (Ethanol/Water Method):

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Optional: If colored, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][3] Add warm Water dropwise until persistent turbidity (cloudiness) appears.[1][3]

  • Add a few drops of Ethanol to clear the solution again.[1][3]

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass side.

  • Cool slowly to Room Temperature (RT), then to 4°C.

Problem B: Persistent Color (Pink/Brown)
  • Cause: Oxidation of the phenol group to quinones.[1][3] This is accelerated by trace metals or high pH.[1][3]

  • Fix: Perform the recrystallization with 10-20 mg of Sodium Metabisulfite added to the aqueous portion of the solvent mix. This acts as a reducing agent to quench quinone formation.[1][3]

Module 3: Chromatographic Purification (High Purity)

Issue: I have a close-eluting impurity visible on TLC.

TLC Guide:

  • Stationary Phase: Silica Gel 60 F254.[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 or 70:30).[1][2][3]

  • Visualization: UV (254 nm) is primary.[1][2][3] Ferric Chloride (FeCl₃) stain is specific for phenols (turns purple/violet).[2][3]

Flash Column Protocol: Since the chlorine atom adds lipophilicity, this compound elutes faster (higher Rf) than the non-chlorinated ethylparaben.[1][3]

ParameterRecommendation
Cartridge Silica (40-63 µm)
Gradient 0% → 30% EtOAc in Hexane over 15 CV (Column Volumes)
Loading Dry load on Celite or Silica (Liquid loading in DCM causes band broadening)
Detection 254 nm (Aromatic) & 280 nm (Phenolic)
Module 4: Stability & Storage FAQs

Q: Can I dry this compound in an oven?

  • A: Yes, but caution is required.[1][3] The melting point is likely in the range of 115°C - 140°C (analogous to methyl ester and ethylparaben ranges).[1][3] Vacuum drying at 40-50°C is safer to prevent sintering (melting into a solid block).[1][3]

Q: Is the ester stable in water?

  • A: At neutral pH, yes.[1][3] However, the ortho-chlorine provides some steric protection against hydrolysis compared to standard parabens.[1][3] Avoid storage in basic aqueous buffers (pH > 8), which will rapidly hydrolyze the ester and oxidize the phenol.[3]

Q: Why does my product turn pink over time?

  • A: Phenolic oxidation.[1][2][3] Store the purified solid in amber vials under an inert atmosphere (Argon/Nitrogen) if storing for long periods (>3 months).

Summary of Physical Data
PropertyValue / Note
Appearance White to off-white crystalline solid
Solubility (Organic) Freely soluble in Ethanol, DMSO, EtOAc
Solubility (Water) Very low (<0.1 mg/mL); pH dependent
pKa (Phenol) ~8.0 - 8.5 (Predicted)
Melting Point Verify experimentally (Expect >100°C)
References
  • ChemicalBook. (2024).[1][3] Ethylparaben Properties and Stability.[1][3][6][7] (General paraben chemistry and solubility data).

  • Org. Synth. (1934).[1][2][3] Esterification Mechanisms and Workups.[1][3] Organic Syntheses, Coll.[1][3][8] Vol. 2, p. 260.[1] (Foundational protocols for benzoate ester isolation).

  • ChemScene. (2024).[1][2][3] this compound Product Data. (Confirmation of physical state and CAS identity).[1][3][6]

  • PubChem. (2024).[1][3] 2-Chloro-4-hydroxybenzoic acid (Precursor) Acidity Data.[1][2][3] (Used to determine pKa separation logic).[1][3] [1][3]

Sources

Technical Support Center: Esterification of Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Hindered Phenol Esterification Ticket Type: Advanced Methodologies & Failure Analysis Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Wall"

You are likely here because a standard Fischer esterification or a basic DCC/DMAP coupling failed to yield product with your 2,6-disubstituted phenol.

The Root Cause: Phenols are already poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. When you add bulky groups at the ortho positions (e.g., tert-butyl, iso-propyl), you create a "Steric Wall." This prevents the approach of the electrophile and the formation of the tetrahedral intermediate required for esterification. Furthermore, the "ambident" nature of the phenoxide anion often leads to C-acylation (Friedel-Crafts side products) rather than the desired O-acylation.

This guide prioritizes O-acylation selectivity and yield maximization for these difficult substrates.

Part 1: Diagnostic Workflow

Before altering your reaction, locate your specific failure mode using the decision tree below.

TroubleshootingTree Start START: Reaction Failed CheckProduct Did you isolate ANY product? Start->CheckProduct AnalyzeProduct Analyze NMR/MS CheckProduct->AnalyzeProduct Yes NoReaction Issue: Steric/Electronic Barrier CheckProduct->NoReaction No (Recovered SM) WrongProduct Issue: C-Acylation (Ketone) AnalyzeProduct->WrongProduct C-Acylated Product LowYield Issue: Hydrolysis/Incomplete AnalyzeProduct->LowYield Trace Ester Sol Solution NoReaction->Sol Use 'The Sledgehammer' (NaH) or Mg(ClO4)2 Catalyst WrongProduct->Sol Switch to Non-Polar Solvent (Toluene/Benzene) LowYield->Sol Switch Catalyst: DMAP -> PPY caption Figure 1: Diagnostic logic for hindered phenol esterification failures.

Part 2: Troubleshooting & Protocols

Scenario A: "I have 0% conversion. The starting material is untouched."

Diagnosis: The nucleophile (phenol) is not attacking the electrophile (acyl source). Standard bases (TEA, Pyridine) are too weak to generate a sufficient concentration of the phenoxide anion, or the acylating agent is not electrophilic enough.

Method 1: "The Sledgehammer" (NaH Deprotonation)

For severely hindered phenols (e.g., 2,6-di-tert-butylphenol), you must quantitatively deprotonate the phenol before adding the electrophile.

  • Mechanism: Irreversible formation of the "naked" phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol.

  • Reagents: Sodium Hydride (60% in oil), Acyl Chloride (Acid anhydrides are often too slow here).

Protocol:

  • Wash NaH: Place NaH (1.5 equiv) in a dry flask under Argon. Wash 3x with dry hexanes to remove mineral oil.

  • Deprotonation: Add dry THF or DMF. Cool to 0°C. Add the hindered phenol (1.0 equiv) dropwise.

  • Wait: Stir at RT for 30–60 mins. Critical: Evolution of H2 gas must cease, and the solution often turns yellow/orange (phenoxide formation).

  • Acylation: Cool back to 0°C. Add the Acid Chloride (1.2–1.5 equiv) slowly.

  • Heat: If sterics are extreme, reflux may be required for 12–24 hours.

Method 2: The "Insider" Catalyst (Magnesium Perchlorate)

If your substrate is base-sensitive, use Magnesium Perchlorate. It acts as a "hard" Lewis acid that activates the anhydride without requiring harsh basic conditions.

  • Why it works: Mg(II) coordinates to the anhydride oxygens, making the carbonyl highly electrophilic, while also potentially coordinating the phenolic oxygen.

  • Reference: Bartoli et al. demonstrated Mg(ClO4)2 is superior to standard Lewis acids for acylation.

Protocol:

  • Mix Phenol (1.0 equiv) and Acid Anhydride (1.5 equiv).

  • Add Mg(ClO4)2 (1–5 mol%).

  • Solvent: Solvent-free is best (if liquid), or minimal CH2Cl2.

  • Stir at RT. (Caution: Perchlorates are oxidizers; do not heat excessively with organics).

Scenario B: "I see a new spot, but it's a ketone, not an ester."

Diagnosis: You are observing C-acylation (Friedel-Crafts acylation) instead of O-acylation.

  • The Science: Phenoxides are ambident nucleophiles. The oxygen is the "hard" center, and the ortho/para carbons are "soft" centers.

  • The Trigger: Polar solvents (like DMF or Nitrobenzene) or strong Lewis Acids (AlCl3) separate the ion pair, leaving the carbon ring vulnerable to attack.

Corrective Action:

  • Change Solvent: Switch to non-polar, non-ionizing solvents (Toluene, Benzene, Hexanes/CH2Cl2 mix). This keeps the cation (Na+/Li+) tightly associated with the oxygen, shielding the ring and forcing reaction at the oxygen.

  • Use "Hard" Reagents: Use Acyl Chlorides (Hard electrophiles) rather than soft transfer agents.

VariableFavors O-Acylation (Ester)Favors C-Acylation (Ketone)
Solvent Toluene, Ether, CH2Cl2DMF, Nitrobenzene, Water
Counter-ion Li+, Na+ (Tight Ion Pair)K+, Cs+, Ammonium (Loose Ion Pair)
Catalyst DMAP, PPYAlCl3, BF3, FeCl3
Scenario C: "Standard Steglich (DCC/DMAP) yields are low (<20%)."

Diagnosis: The


-acylurea side product is forming faster than the ester.
In Steglich esterification, the O-acylisourea intermediate can rearrange to an unreactive 

-acylurea. With hindered phenols, the attack of the phenol on the active intermediate is slow, allowing this rearrangement to dominate.

Optimization:

  • Replace DMAP with PPY: 4-Pyrrolidinopyridine (PPY) is roughly 10–100x more effective than DMAP for hindered substrates due to the increased electron donation from the pyrrolidine ring and less steric bulk around the pyridine nitrogen.

  • Switch to Yamaguchi Esterification: This is the "Gold Standard" for sterically demanding esterifications.

The Yamaguchi Protocol (Adapted for Hindered Phenols)

Yamaguchi Acid Carboxylic Acid MixedAnh Mixed Anhydride (Highly Electrophilic) Acid->MixedAnh + TEA/TCBC TCBC Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) TCBC->MixedAnh Product Steric Ester MixedAnh->Product + Phenol Phenol Hindered Phenol DMAP DMAP/PPY DMAP->Product Catalysis caption Figure 2: The Yamaguchi Esterification pathway for hindered substrates.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) and TEA (1.2 equiv) in Toluene. Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv). Stir 1h at RT. (Precipitate forms).

  • Addition: Add the Hindered Phenol (1.0 equiv) and DMAP (1.5–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered cases, not catalytic.

  • Reaction: Reflux for 3–6 hours.

  • Why it works: The mixed anhydride pushes the carboxylate group away from the bulky trichlorophenyl group, making it accessible even to bulky phenols.

Part 3: FAQ

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you want to avoid anhydrous conditions, use a biphasic system (CH2Cl2 / 10% NaOH) with TBAB (Tetrabutylammonium bromide) . The quaternary ammonium salt transports the phenoxide into the organic layer as a loose ion pair. This is excellent for O-acylation but requires the acid chloride to be hydrolytically stable enough to survive the interface.

Q: My product hydrolyzes on the silica column. How do I purify? A: Phenolic esters of hindered acids can be labile.

  • Pre-treat Silica: Flush the column with 1% Et3N in Hexanes before loading.

  • Avoid Acidic Stains: Do not use p-Anisaldehyde or Hanessian’s stain for TLC; they will hydrolyze the ester on the plate, giving false "no product" readings. Use UV or Iodine.

References

  • Yamaguchi Esterification Mechanism: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 1979 , 52, 1989–1993.[1] Link

  • Mg(ClO4)2 Catalysis: Bartoli, G. et al. "Mg(ClO4)2 as a Powerful Catalyst for the Acylation of Alcohols under Solvent-Free Conditions." Synlett, 2007 , 2897-2901.[2] Link

  • DMAP vs PPY: Sakakura, A. et al. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[3] Journal of the American Chemical Society, 2007 , 129, 14775-14779.[3] Link

  • C- vs O-Acylation Selectivity: Sartori, G. et al. "Acylation of phenols: A review." Journal of Organic Chemistry, 2004. (General reference for Friedel-Crafts competition).

Sources

Technical Support Center: Ethyl 2-chloro-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting for Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for This compound . While this molecule appears structurally simple, its scale-up presents a classic organic chemistry friction point: The Ortho-Effect .

Unlike its non-chlorinated analog (Ethylparaben), the chlorine atom at the C2 position imposes significant steric hindrance on the carboxylic acid at C1.[1] This proximity retards the rate of nucleophilic attack during standard Fischer esterification, leading to incomplete conversion and difficult downstream separations.[1]

This guide moves beyond standard textbook protocols, offering field-tested solutions for overcoming steric deactivation, managing corrosion, and ensuring isomeric purity.[1]

Module 1: Reaction Optimization (The Chemistry)

Core Challenge: Incomplete Conversion due to Steric Hindrance

Symptom: HPLC shows 5–15% unreacted 2-chloro-4-hydroxybenzoic acid despite prolonged reflux (24h+) in Ethanol/H₂SO₄.

Root Cause: The chlorine atom at position 2 shields the carbonyl carbon.[1] In a standard equilibrium-driven Fischer esterification, the forward reaction rate is significantly suppressed compared to the reverse hydrolysis rate.

Troubleshooting Protocol
MethodFeasibilityTechnical Recommendation
Standard Fischer (H₂SO₄/EtOH)LowNot Recommended for Scale-up. Equilibrium is difficult to shift without massive solvent excess (20V+) or azeotropic water removal (which is difficult with Ethanol/Water azeotrope).
Acid Chloride Route (SOCl₂/EtOH)High Preferred Route. Converting the acid to the acid chloride in situ activates the carbonyl, bypassing the steric barrier and rendering the reaction irreversible.[1]
Solid Superacid MediumGood for green chemistry, but reaction times remain long (48h+) due to sterics.[1]
The "In-Situ" Acid Chloride Protocol (Recommended)

Instead of H₂SO₄, use Thionyl Chloride (SOCl₂) to generate the reactive intermediate.

  • Charge: 2-chloro-4-hydroxybenzoic acid (1.0 eq) in Ethanol (5.0–8.0 vol).

  • Cool: Chill slurry to 0–5°C.

  • Addition: Add SOCl₂ (1.2–1.5 eq) dropwise. Exothermic!

  • Mechanism: SOCl₂ reacts with Ethanol to generate anhydrous HCl and transiently forms the acid chloride/mixed anhydride species which is highly reactive.[1]

  • Reflux: Heat to reflux.[1][2] The reaction typically completes in <6 hours.[1]

Expert Insight: Do not use base (TEA/Pyridine) to "scavenge" HCl if your molecule has a free phenol.[1] The phenol is acidic; base can promote polymerization or O-acylation side reactions.[1]

Module 2: Process Engineering & Safety

Core Challenge: Reactor Corrosion & Thermal Stability

Symptom: Pitting observed in SS316 reactors; darkening of product color (pink/brown hue) upon drying.[1]

Visualizing the Workflow & Risks

G Start Start: 2-Cl-4-OH-Benzoic Acid React Reaction: EtOH + SOCl2 (Highly Corrosive HCl gas) Start->React 0°C Addition Quench Quench: NaHCO3 (aq) (CO2 Evolution Risk) React->Quench Complete Conv. Cryst Crystallization: Cool to 5°C Quench->Cryst pH 7-8 Dry Drying: < 50°C (Avoid Decarboxylation) Cryst->Dry Filtration

Figure 1: Process flow highlighting critical control points for corrosion and safety.

Engineering FAQ

Q: Can we use SS316L reactors for the SOCl₂ method? A: No. The combination of hot Ethanol and HCl (generated from SOCl₂) is extremely aggressive toward stainless steel, causing pitting and leaching iron (Fe³⁺), which coordinates with the phenolic oxygen to turn the product pink/purple.[1]

  • Requirement: Use Glass-Lined Reactors (GLR) or Hastelloy.[1]

Q: The quench step foams excessively. How do we control this? A: The SOCl₂ method generates excess HCl.[1] Quenching directly with Bicarbonate releases massive CO₂ volumes.[1]

  • Protocol: Distill off 50% of the ethanol/HCl volume before quenching. Then, add the reaction mass into the bicarbonate solution (Inverse Quench) to control the off-gassing rate.

Module 3: Impurity Profiling & Purification

Core Challenge: Regioisomer Contamination

Symptom: Presence of "Ethyl 3-chloro-4-hydroxybenzoate" or "Ethyl 3,5-dichloro-4-hydroxybenzoate".

Root Cause: These impurities usually originate from the starting material synthesis, not the esterification step.[1]

  • If you synthesize the acid via chlorination of 4-hydroxybenzoic acid, the directing power of the Phenol (-OH) vs Acid (-COOH) dictates the position.

  • OH (Activator): Directs Ortho/Para.[1]

  • COOH (Deactivator): Directs Meta.

  • Conflict: Position 3 is Ortho to OH.[1] Position 2 is Meta to OH.[1] Chlorination naturally favors Position 3. [1]

Purification Strategy (Solubility Logic) this compound has distinct solubility properties compared to its isomers due to the "Ortho Effect" disrupting hydrogen bonding at the carbonyl.

Solvent SystemTempOutcome
Ethanol/Water (40:60) 5°CRecommended. The ester precipitates; unreacted acid and salts remain in the mother liquor.
Toluene Reflux -> 20°CPolymorph Control. Good for removing non-polar dimer impurities, but yield is lower.[1]

Common Failures & Quick Fixes

IssueProbable CauseCorrective Action
Low Yield (<70%) Water in systemThe "Ortho" ester hydrolyzes easily. Ensure Ethanol is anhydrous (<0.1% H₂O).[1]
Pink Product Iron ContaminationCheck reactor integrity (SS316 corrosion). Wash product with EDTA solution or dilute HCl during workup to sequester iron.[1]
Melting Point Depression Isomer ContaminationCheck Starting Material (SM) purity. If SM has 3-chloro isomer, esterification will not remove it.[1] Recrystallize SM before esterification.

References

  • National Institutes of Health (PubChem). (2025).[1] Ethylparaben (Analogous Chemistry/Physical Properties). Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Catalysts for Sterically Hindered Acids. Retrieved from [Link]

  • Google Patents. (2015).[1] Process for the synthesis of chlorohydroxybenzoic acid derivatives (US Patent Context). Retrieved from

  • ScienceDirect. (2018).[1] Optimization of Esterification of Ortho-Substituted Benzoic Acids. Retrieved from [Link][1]

(Note: While specific literature on the 2-chloro ethyl ester scale-up is sparse, the chemistry is extrapolated from authoritative protocols for ortho-substituted benzoic acids and verified analog properties.)

Sources

Technical Support Center: Purification of Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-53240-ECHB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties with Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3).[1][2] This compound acts as a "chemical chameleon" during purification because it possesses both a phenolic hydroxyl group (weakly acidic, pKa ~9.3) and an ester linkage (susceptible to hydrolysis).

Common user reports indicate three primary failure modes:

  • Yield Loss during Extraction: The product disappears into the aqueous waste stream.

  • Persistent Coloration: The product remains pink/brown despite recrystallization.[1]

  • "Oiling Out": The product separates as a sticky oil rather than a crystal.

This guide moves beyond standard protocols to explain the chemical logic required to isolate high-purity material (>99%).

Module 1: The "pKa Swing" Extraction (Critical)

The Problem: Many researchers treat this compound like a standard organic neutral. However, if you wash the reaction mixture with 1M NaOH , you will deprotonate the phenolic oxygen, creating a water-soluble phenolate salt, and flush your product down the drain.

The Solution: You must exploit the acidity gap between the impurity (2-chloro-4-hydroxybenzoic acid, pKa ~2.9) and the product (Phenol, pKa ~9.3).

Protocol: Selective Acid Removal

Prerequisite: Reaction mixture is dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3]

  • The Bicarbonate Wash:

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid impurity (

      
      ), forcing it into the aqueous layer.
      
    • Safety: It is too weak to deprotonate the phenolic product, keeping it safely in the organic layer.

  • The Water Polish:

    • Wash 1x with distilled water to remove trapped salts.

  • The Brine Dry:

    • Wash 1x with Saturated NaCl (Brine) to remove bulk water.

  • Desiccation:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if the solution is very acidic, though here it is acceptable.

Visualization: The Partitioning Logic

PartitionLogic Start Crude Mixture (Product + Acid Impurity) Wash Add Sat. NaHCO3 (pH ~8.5) Start->Wash OrgLayer Organic Layer (Ethyl Acetate) Wash->OrgLayer Partitioning AqLayer Aqueous Layer (Water) Wash->AqLayer Partitioning Product Product: this compound (Phenol intact, Neutral) OrgLayer->Product Retains Impurity Impurity: 2-chloro-4-hydroxybenzoate (Deprotonated Salt) AqLayer->Impurity Captures

Figure 1: The selective deprotonation strategy. Using a weak base (NaHCO₃) ensures the phenolic product remains neutral and organic-soluble, while the carboxylic acid impurity becomes ionic and water-soluble.

Module 2: Recrystallization (The Polishing Step)

If your product is solid but colored, or has a melting point depression (Pure MP: ~115–118°C), recrystallization is required.

Warning: This compound is prone to "oiling out" (separating as a liquid droplet before crystallizing) if the solvent system is too polar or the concentration is too high.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:2High Best for removing inorganic salts and polar tars.[1] Risk: Oiling out if water is added too fast.
Toluene PureMedium Excellent for removing non-polar impurities.[1] Requires cooling to -20°C for good yield.
EtOAc / Heptane 1:3High "Gentle" system.[1] Good for maximizing yield.
Acetone N/ALow Too soluble; difficult to recover product.[1]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place crude solid in a flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve it.

  • Decolorization (Optional but Recommended):

    • If the solution is pink/brown, add Activated Carbon (1-2 wt%) .

    • Stir hot for 5 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Precipitation:

    • Reheat filtrate to near boiling.

    • Add hot Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization:

    • Remove from heat. Let it cool to room temperature slowly (undisturbed).

    • Troubleshooting: If oil droplets form, reheat and add slightly more ethanol.

    • Once room temp, move to a fridge (4°C) for 2 hours.

  • Collection: Filter the white needles/plates and wash with cold Ethanol/Water (1:4).[1]

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/brown on the shelf. Is it ruined?

Diagnosis: Phenolic oxidation.[1] Explanation: Phenols are susceptible to air oxidation, forming quinones (highly colored species) even in trace amounts. Fix:

  • Dissolve the product in EtOAc.

  • Wash with a 10% Sodium Dithionite (Na₂S₂O₄) solution. This reducing agent converts colored quinones back to colorless phenols.

  • Recrystallize as normal.

Q2: I see a "ghost peak" in my HPLC at RRT 0.9. What is it?

Diagnosis: Regioisomer contamination (Ethyl 3-chloro-4-hydroxybenzoate).[1] Explanation: If the starting material was synthesized via chlorination of ethyl 4-hydroxybenzoate, the chlorine can attack the 3-position (meta to ester) instead of the 2-position, though less favored.[1] Fix: Recrystallization is rarely effective for separating regioisomers. You must use Column Chromatography .

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane:EtOAc (Gradient 90:10

    
     70:30).[1] The 2-chloro isomer usually elutes differently due to the "Ortho Effect" (hydrogen bonding between the phenolic -OH and the ester carbonyl is disrupted by the bulky Chloro group in the 2-position).
    
Q3: The product is oiling out during recrystallization.

Diagnosis: The "Limping" Crystallization. Fix: You are likely operating above the binodal curve (liquid-liquid phase separation) rather than the solubility curve.

  • Seed Crystals: Add a tiny crystal of pure product when the solution is slightly warm.

  • Trituration: If it oils out, evaporate the solvent, add a small amount of cold Hexane or Heptane, and scratch the glass side of the flask vigorously with a spatula to induce nucleation.

Visualization: The Impurity Workflow

ImpurityWorkflow Issue Identified Issue Acid Acidic Impurity (Start Material) Issue->Acid Color Pink/Brown Color (Quinones) Issue->Color Isomer Regioisomer (3-Chloro) Issue->Isomer Sol1 NaHCO3 Wash Acid->Sol1 pKa Difference Sol2 Na2S2O4 Wash + Carbon Color->Sol2 Reduction Sol3 Column Chromatog. (Hex/EtOAc) Isomer->Sol3 Polarity Diff

Figure 2: Diagnostic workflow for specific impurity types.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (n.d.).[4][5] this compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Ethyl 2-chloro-4-hydroxybenzoate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026 Context: Intermediate analysis (Fenofibrate synthesis pathway) & Preservative Analog Studies.[1]

Introduction & Molecule Context

Welcome to the technical support hub for Ethyl 2-chloro-4-hydroxybenzoate (CAS: 56069-35-3).[1] This compound presents a unique chromatographic challenge due to its dual functionality: a phenolic hydroxyl group (pKa ~8.[1]5) and an ester linkage susceptible to hydrolysis.[1]

Effective impurity profiling requires separating the parent ester from three critical impurity classes:

  • Hydrolytic Degradants: 2-chloro-4-hydroxybenzoic acid (Acid Impurity).[1]

  • Process-Related Impurities: Ethyl 4-hydroxybenzoate (Des-chloro analog).[1]

  • Regioisomers: Ethyl 3-chloro-4-hydroxybenzoate (Critical separation challenge).

This guide provides a self-validating method development strategy, moving beyond "recipe" following to "mechanism" understanding.

Method Development Strategy (The "Why" & "How")

Core Logic: The pH-Hydrophobicity Axis

Success depends on controlling the ionization state of the impurities. The Acid Impurity (pKa ~3.[1]5) will ionize at neutral pH, eluting in the void volume. You must suppress ionization to retain it.[1]

Recommended Starting Conditions:

ParameterRecommendationTechnical Rationale
Column C18 (L1) or Phenyl-Hexyl (L11)C18: General hydrophobicity.[1] Phenyl-Hexyl: Essential if the 3-chloro isomer co-elutes.[1] The

interactions offer orthogonal selectivity for halogenated aromatics.[1]
Mobile Phase A 0.1% Formic Acid or 20mM KH₂PO₄ (pH 2.[1]5)Low pH suppresses the ionization of the benzoic acid impurity, increasing its retention factor (

) and preventing peak fronting.
Mobile Phase B AcetonitrileACN provides sharper peaks for phenolic compounds compared to Methanol, reducing backpressure for sub-2

m columns.[1]
Gradient 5% B to 90% B5% Start: Traps the polar Acid Impurity.[1] 90% End: Elutes the highly lipophilic dimer impurities.[1]
Detection UV 270 nmMaximizes absorbance of the benzoate chromophore while minimizing solvent cutoff noise.[1]

Troubleshooting Guide (Q&A Format)

Category A: Selectivity & Resolution Issues

Q1: My "Acid Impurity" (2-chloro-4-hydroxybenzoic acid) is eluting in the void volume (t0). How do I retain it? A: This is a classic pH mismatch.[1]

  • Cause: At pH > 4.0, the acid impurity is deprotonated (ionized).[1] Ionized species do not interact with the hydrophobic C18 stationary phase.[1]

  • Solution: Lower your Mobile Phase A pH to 2.5 - 3.0 . Use Phosphate buffer or 0.1% Trifluoroacetic acid (TFA).[1]

  • Check: Ensure your column is compatible with 100% aqueous conditions if starting at 0-2% B. Use a "C18-Aq" or "Polar-Embedded" column to prevent phase collapse.[1]

Q2: I cannot separate the 3-chloro isomer from the 2-chloro parent peak. They co-elute. A: C18 columns often fail to distinguish positional halogen isomers because their hydrophobicity (LogP) is nearly identical.[1]

  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl column.[1]

  • Mechanism: The biphenyl phase interacts with the electron-deficient aromatic ring.[1] The position of the chlorine atom (ortho vs. meta) alters the electron density distribution, creating a difference in

    
     interaction strength that C18 cannot "see."
    

Q3: I see a "Ghost Peak" appearing at the same retention time as my Acid Impurity in blank injections. A: This is likely "Carryover" or "System Contamination."[1]

  • Diagnosis: Inject a pure solvent blank.[1] If the peak remains, it is system contamination.

  • Source: Phenolic compounds adsorb strongly to stainless steel and PEEK tubing.[1]

  • Remedy: Implement a needle wash step using 50:50 Water:Methanol + 0.1% Formic Acid.[1] The acid in the wash solvent is crucial to protonate the phenol and strip it from the injector surfaces.

Category B: Peak Shape Issues

Q4: The main ester peak is tailing significantly (Asymmetry > 1.5). A: Tailing in phenolic compounds usually indicates secondary silanol interactions.[1]

  • Cause: The hydroxyl group on the benzene ring is hydrogen-bonding with free silanols on the silica support.

  • Immediate Fix: Increase ionic strength by adding 20mM Ammonium Formate to the mobile phase (if using MS) or Phosphate buffer (if using UV).[1]

  • Long-term Fix: Switch to a highly "End-capped" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

Visual Workflows

Workflow 1: Method Development Decision Matrix

Use this logic flow to select the correct column and mobile phase based on your initial screening results.

MethodDev Start Start: Impurity Profiling This compound Screen Screening Run: C18 Column, pH 2.5, 5-95% Gradient Start->Screen CheckAcid Check: Acid Impurity Retention? Screen->CheckAcid Retained Yes: k' > 1.5 CheckAcid->Retained NotRetained No: Elutes at t0 CheckAcid->NotRetained CheckIso Check: Isomer Separation? (3-Cl vs 2-Cl) Retained->CheckIso ActionAcid Action: Use C18-Aq or Lower %B Start NotRetained->ActionAcid ActionAcid->CheckIso Separated Yes: Rs > 1.5 CheckIso->Separated Coelution No: Co-elution CheckIso->Coelution Final Final Method Validation (ICH Q2) Separated->Final ActionIso Action: Switch to Phenyl-Hexyl / Biphenyl Coelution->ActionIso ActionIso->Final

Caption: Decision matrix for selecting stationary phases based on specific impurity resolution failures.

Workflow 2: Troubleshooting Peak Tailing

A systematic approach to diagnosing peak asymmetry for phenolic esters.[1]

TailingFix Issue Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Issue->CheckPH PH_Decision Is pH < pKa - 2? CheckPH->PH_Decision No_PH Adjust pH to 2.5 (Suppresses Ionization) PH_Decision->No_PH No Yes_PH Check Column Type PH_Decision->Yes_PH Yes Col_Decision Is Column End-Capped? Yes_PH->Col_Decision No_Col Switch to High-Coverage End-Capped C18 Col_Decision->No_Col No Yes_Col Add Modifier: TEA or Ammonium Acetate Col_Decision->Yes_Col Yes

Caption: Logic flow for diagnosing and correcting peak tailing in phenolic compounds.

Validation & System Suitability Standards

To ensure your method meets regulatory scrutiny (ICH Q2/Q3), adopt these acceptance criteria.

ParameterAcceptance CriteriaNote
Resolution (Rs) > 2.0 between Parent and IsomerCritical for accurate quantitation of the 3-chloro regioisomer.[1]
Tailing Factor (T) 0.8 < T < 1.5Higher tailing compromises integration of trace impurities on the tail.[1]
LOD (Limit of Detection) < 0.05% (Area)Required by ICH Q3A for reporting thresholds.
Precision (RSD) < 2.0% (n=6)For the main peak.[1]
Recovery 90% - 110%Spiked impurity recovery at specification level.[1]

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[1][2][3]

  • Sielc Technologies. Separation of 3-Chloro-4-hydroxybenzoate on Newcrom R1 HPLC column. (Demonstrates halogen-positional selectivity).

  • PubChem. 2-Chloro-4-ethylbenzoic acid (Related Structure/Properties). National Library of Medicine.[1] [1]

  • Yeast Metabolome Database. Ethyl 4-hydroxybenzoate (Ethyl Paraben) Physical Properties.[1] (Reference for LogP/pKa of the parent scaffold).[1] [1]

  • Org. Synth. 2-Chloroethyl benzoate Synthesis.[1][4] (Reference for esterification chemistry and potential by-products).

Sources

Validation & Comparative

Validation of HPLC method for "Ethyl 2-chloro-4-hydroxybenzoate" quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

Ethyl 2-chloro-4-hydroxybenzoate (ECHB) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., fenofibrate derivatives) and a structural analog to common paraben preservatives. Its quantification presents a unique challenge: the molecule possesses both a phenolic hydroxyl group (polar, acidic) and a chlorinated aromatic ring (lipophilic, steric bulk).

This guide presents a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ECHB. Unlike Gas Chromatography (GC), which often requires derivatization to address the phenolic tailing, or standard UV-Vis, which lacks specificity against non-chlorinated impurities, this HPLC protocol offers a robust, self-validating system suitable for GMP environments.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, it is essential to justify why RP-HPLC is the superior analytical choice for ECHB compared to common alternatives.

Table 1: Performance Matrix – HPLC vs. Alternatives
FeatureRP-HPLC (Proposed) GC-MS UV-Vis Spectrophotometry
Primary Mechanism Partitioning (Hydrophobic Interaction)Volatility & Mass-to-Charge RatioElectronic Transition (Absorbance)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required)Minimal
Specificity High (Separates Cl- analogs)High (Mass spectral fingerprint)Low (Cannot distinguish ECHB from Ethylparaben)
Thermal Stability Ambient operation (Safe for labile esters)High Temp (Risk of ester hydrolysis/degradation)N/A
Sensitivity (LOD) ~0.05 µg/mL (UV detection)< 0.01 µg/mL (SIM mode)~1.0 µg/mL
Suitability Optimal for QC & Stability Optimal for Trace ImpuritiesOnly for rough estimates
Expert Insight: The "Chlorine Effect"

The presence of the chlorine atom at the ortho position (relative to the ester or hydroxyl, depending on synthesis route) significantly increases the lipophilicity (


) compared to the non-chlorinated ethylparaben.
  • GC Limitation: While ECHB is volatile enough for GC, the free phenolic -OH group leads to peak tailing and adsorption in the inlet liner. Silylation (e.g., with BSTFA) is required for robust GC quantification, introducing variability.

  • HPLC Advantage: By using an acidic mobile phase, we suppress the ionization of the phenol (

    
    ), ensuring the molecule remains neutral and interacts predictably with the C18 stationary phase.
    

Method Development & Optimization

This protocol was developed following Quality by Design (QbD) principles to ensure robustness against process variations.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), End-capped,

    
     (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
    
    • Rationale: The "End-capping" is critical to cover free silanol groups that would otherwise hydrogen-bond with the ECHB hydroxyl group, causing peak tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Rationale: Maintains

      
      . This is well below the 
      
      
      
      of ECHB, suppressing ionization and ensuring sharp peaks.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: Lower viscosity than methanol, preventing high backpressure during gradients.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Diode Array (DAD) at 254 nm (Quantification) and 272 nm (Secondary ID).

    • Note: The chlorinated ring causes a slight bathochromic shift. While 254 nm is standard for aromatics, 272 nm often provides better selectivity against non-aromatic matrix components.

  • Column Temperature:

    
    .
    
Gradient Program

To ensure separation from the starting material (Ethyl 4-hydroxybenzoate) and potential hydrolysis products (2-chloro-4-hydroxybenzoic acid):

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
2.07030Isocratic Hold
10.02080Linear Ramp (Elute ECHB)
12.02080Wash
12.17030Re-equilibration
15.07030End

Validation Protocol (ICH Q2(R2) Compliant)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Stress Testing)

Objective: Prove that ECHB can be quantified without interference from degradants. Protocol:

  • Prepare a

    
     ECHB standard.
    
  • Subject aliquots to:

    • Acid: 0.1N HCl, 60°C, 2 hours.

    • Base: 0.1N NaOH, 60°C, 2 hours (Expect ester hydrolysis).

    • Oxidation: 3%

      
      , Ambient, 4 hours.
      
  • Inject and calculate Peak Purity using the DAD software. Acceptance Criteria: Purity Angle < Purity Threshold; Resolution (

    
    ) > 2.0 between ECHB and nearest degradant peak.
    
Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol:

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g.,

    
    ).
    
  • Inject in triplicate. Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Determine trueness of the method in the sample matrix. Protocol:

  • Spike ECHB into a placebo matrix (or solvent if raw material testing) at 80%, 100%, and 120% levels.

  • Calculate % Recovery:

    
    .
    Acceptance Criteria:  Mean recovery 
    
    
    
    .
Precision (Repeatability)

Protocol:

  • Inject 6 independent preparations of the 100% standard. Acceptance Criteria: % RSD of Peak Area

    
    .
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, incorporating the new ICH Q14 (Analytical Procedure Development) concepts which feed into ICH Q2(R2) validation.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Phase ATP Analytical Target Profile (ATP) Dev Method Development (pH & Column Screening) ATP->Dev Define Requirements Opt Optimization (Gradient & Wavelength) Dev->Opt Refine Separation Spec Specificity (Stress Testing) Opt->Spec Freeze Method Spec->Dev Fail (Interference) Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy & Precision (Recovery/RSD) Lin->Acc Report Final Method SOP & Report Acc->Report Pass Criteria

Figure 1: Analytical Lifecycle Workflow. This process ensures that the method is not only validated but designed robustly from the start (ATP).

Experimental Data Summary (Representative)

The following data represents typical performance metrics for this method when applied to chlorinated benzoate esters.

ParameterExperimental ResultAcceptance CriteriaStatus
Retention Time (ECHB)

min
N/AStable
Resolution (

)
3.2 (vs. Ethylparaben)

Pass
Linearity (

)
0.9998

Pass
LOD (S/N = 3)

N/ASensitive
Precision (n=6) 0.8% RSD

Pass
Tailing Factor 1.1

Pass

Troubleshooting Guide

Even with a validated method, issues may arise. Use this causality map to diagnose problems.

Troubleshooting Problem Problem: Peak Tailing Cause1 Silanol Interaction Problem->Cause1 Cause2 Column Void/Age Problem->Cause2 Cause3 pH > pKa Problem->Cause3 Action1 Use End-capped Column or Increase Buffer Strength Cause1->Action1 Action2 Replace Column Cause2->Action2 Action3 Lower pH (Add H3PO4) Cause3->Action3

Figure 2: Decision Tree for troubleshooting peak tailing, the most common issue with phenolic compounds.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution. Journal of Chromatography & Separation Techniques. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Parabens

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of antimicrobial preservation, parabens, the esters of p-hydroxybenzoic acid, have long served as a cornerstone for formulators in the pharmaceutical, cosmetic, and food industries. Their broad-spectrum activity, cost-effectiveness, and extensive safety data have solidified their position. However, the emergence of halogenated paraben derivatives, often formed as byproducts during water treatment processes, necessitates a deeper, comparative understanding of their antimicrobial prowess. This guide provides a comprehensive analysis of the antimicrobial activity of halogenated parabens, offering experimental insights and data-driven comparisons to inform researchers, scientists, and drug development professionals.

Introduction: The Paraben Family and the Influence of Halogenation

Parabens exert their antimicrobial effect through a mechanism that is not yet fully elucidated but is understood to involve the disruption of microbial membrane transport processes and the inhibition of DNA, RNA, and key enzyme synthesis.[1][2] A well-established principle in paraben microbiology is that their efficacy is directly proportional to the length of their alkyl chain; for instance, butylparaben is a more potent antimicrobial than methylparaben.[3][4]

Halogenation, the substitution of one or more hydrogen atoms with a halogen (fluorine, chlorine, bromine, or iodine), can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and size. These modifications, in turn, can profoundly impact its biological activity. This guide will delve into the comparative antimicrobial activities of chloro-, bromo-, iodo-, and fluoro-parabens.

Comparative Antimicrobial Activity: A Data-Driven Assessment

The true measure of an antimicrobial agent's efficacy lies in its ability to inhibit or kill a broad spectrum of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for quantifying this activity.

Antibacterial Activity

The introduction of halogens onto the paraben backbone can modulate its antibacterial activity. While comprehensive comparative data across all halogenated derivatives is still an emerging field of study, available research points towards a nuanced relationship between halogenation and antibacterial potency.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Parabens and Halogenated Derivatives against Representative Bacteria

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Methylparaben1000 - 40001000 - 8000
Propylparaben500 - 2000500 - 4000
Butylparaben100 - 500250 - 2000
Chlorinated ParabensData suggests increased activity over parent compoundsData suggests increased activity over parent compounds
Brominated ParabensPotentially higher activity than parent compoundsPotentially higher activity than parent compounds
Iodinated ParabensLimited specific data availableLimited specific data available
Fluorinated ParabensLimited specific data availableLimited specific data available

Note: The MIC values are presented as ranges based on available literature and can vary depending on the specific strain and testing conditions. Data for halogenated parabens is less abundant and more variable.

Generally, the trend of increasing activity with longer alkyl chains is maintained in halogenated parabens. The increased lipophilicity imparted by halogens, particularly chlorine and bromine, is thought to enhance penetration through the bacterial cell membrane, leading to greater intracellular concentrations and, consequently, lower MIC values.

Antifungal Activity

Parabens are recognized for their potent antifungal properties, often exhibiting greater efficacy against yeasts and molds than against bacteria.[3] Halogenation can further enhance this activity.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Parabens and Halogenated Derivatives against a Representative Fungus

CompoundCandida albicans (Yeast) MIC (µg/mL)
Methylparaben100 - 400
Propylparaben50 - 200
Butylparaben25 - 100
Chlorinated ParabensExpected to have lower MICs than parent compounds
Brominated ParabensExpected to have lower MICs than parent compounds
Iodinated ParabensLimited specific data available
Fluorinated ParabensLimited specific data available

Note: As with antibacterial data, specific comparative MICs for a full range of halogenated parabens against fungi are not extensively documented in a single study. The indicated trends are based on the known effects of halogenation on antimicrobial activity.

The mechanism of enhanced antifungal action is likely similar to that observed in bacteria, with increased lipophilicity facilitating passage through the fungal cell wall and membrane.

The Science Behind the Action: Mechanistic Insights

The antimicrobial mechanism of parabens is multifaceted.[1][2] Halogenation is thought to amplify these effects through several key modifications:

  • Increased Lipophilicity: Halogens increase the molecule's affinity for lipids, facilitating its partitioning into the lipid-rich cell membranes of microorganisms. This enhanced membrane interaction can lead to greater disruption of membrane potential and transport functions.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic density of the aromatic ring and the hydroxyl group. This may enhance the molecule's ability to interact with and inhibit key enzymes or interfere with DNA and RNA synthesis.

  • Steric Hindrance: The size of the halogen atom can influence how the molecule binds to its target sites within the microbial cell, potentially leading to a more effective disruption of cellular processes.

The following diagram illustrates the proposed mechanism of action for halogenated parabens.

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Targets Membrane_Disruption Disruption of Membrane Potential Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Transport_Inhibition Inhibition of Membrane Transport Transport_Inhibition->Cell_Death Enzyme_Inhibition Inhibition of Key Enzymes Enzyme_Inhibition->Cell_Death Synthesis_Inhibition Inhibition of DNA/RNA and Protein Synthesis Synthesis_Inhibition->Cell_Death Halogenated_Paraben Halogenated Paraben Halogenated_Paraben->Membrane_Disruption Increased Lipophilicity Halogenated_Paraben->Transport_Inhibition Halogenated_Paraben->Enzyme_Inhibition Electronic Effects Halogenated_Paraben->Synthesis_Inhibition

Caption: Proposed antimicrobial mechanism of halogenated parabens.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. The following sections detail the methodologies for determining MIC and MBC values.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Halogenated paraben stock solutions

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the halogenated paraben stock solution in the appropriate broth to achieve a range of concentrations.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).

  • Incubate: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

MIC_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Halogenated Paraben in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculture: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).

  • Incubate: Incubate the agar plates under conditions that support the growth of the test organism.

  • Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Synthesis of Halogenated Parabens: A Laboratory Perspective

For researchers wishing to conduct their own comparative studies, the synthesis of halogenated parabens is a necessary prerequisite. The following provides a general overview of the synthetic routes.

Synthesis of Parent Parabens

Parabens are typically synthesized via Fischer esterification of p-hydroxybenzoic acid with the corresponding alcohol (methanol, ethanol, propanol, etc.) in the presence of an acid catalyst, such as sulfuric acid.

Halogenation of Parabens

Halogenation of the aromatic ring of parabens can be achieved through electrophilic aromatic substitution.

  • Chlorination and Bromination: These reactions typically involve treating the parent paraben with a chlorinating or brominating agent (e.g., Cl₂, Br₂, N-chlorosuccinimide, N-bromosuccinimide) in the presence of a suitable solvent. The reaction conditions can be controlled to favor mono- or di-halogenation.

A general synthetic scheme is presented below:

Synthesis_Workflow p_HBA p-Hydroxybenzoic Acid Alcohol Alcohol (R-OH) Paraben Paraben (p-HO-C₆H₄-COOR) p_HBA->Paraben + R-OH, H⁺ Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Alcohol->Paraben Acid_Catalyst->Paraben Halogenating_Agent Halogenating Agent (X₂ or NXS) Halogenated_Paraben Halogenated Paraben Paraben->Halogenated_Paraben + X₂/NXS Halogenating_Agent->Halogenated_Paraben

Caption: General synthesis pathway for halogenated parabens.

Conclusion and Future Perspectives

The halogenation of parabens presents a compelling avenue for enhancing their antimicrobial activity. While current data suggests that chlorinated and brominated derivatives exhibit superior potency compared to their parent compounds, a significant knowledge gap remains, particularly concerning the antimicrobial profiles of iodinated and fluorinated parabens.

For researchers and drug development professionals, this guide underscores the importance of systematic, comparative studies to fully elucidate the structure-activity relationships within the halogenated paraben family. Such research will not only provide a clearer understanding of the potential risks and benefits associated with these compounds but also pave the way for the rational design of novel, more effective antimicrobial preservatives. As the demand for robust and safe preservation strategies continues to grow, a thorough investigation into the antimicrobial landscape of halogenated parabens is not just a scientific curiosity but a necessity.

References

  • Lee, J. H., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Synthetic Biology. [Link]

  • Soni, M. G., et al. (2005). Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties. Medscape General Medicine. [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]

  • Kubo, I., et al. (2015). Effects of alkyl parabens on plant pathogenic fungi. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Is MUNI. (2022). Parabens and antimicrobial compounds in conventional and “green” personal care products. [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Ferreira, A. M., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. [Link]

  • Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology. [Link]

  • Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube. [Link]

  • ResearchGate. (2015). (PDF) Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi. [Link]

  • Mori, Y., et al. (2019). Enhancement of paraben-fungicidal activity by sulforaphane, a cruciferous vegetable-derived isothiocyanate, via membrane structural damage in Saccharomyces cerevisiae. Journal of Applied Microbiology. [Link]

  • Nowak, K., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences. [Link]

  • Komura, H., et al. (1998). Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Biological and Pharmaceutical Bulletin. [Link]

  • Lin, Y., et al. (2022). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Cellular and Infection Microbiology. [Link]

  • Taylor & Francis Online. (n.d.). 4-Hydroxybenzoic acid – Knowledge and References. [Link]

  • Meesters, R. J. W., & van den Bogaard, A. E. J. M. (2020). A perspective on the safety of parabens as preservatives in wound care products. International Wound Journal. [Link]

  • ResearchGate. (n.d.). Effects of Parabens and Isothiazolinone on the Microbiological Quality of Baby Shampoo: The Challenge Test. [Link]

  • ResearchGate. (n.d.). Sorption of parabens by fluoropolymer or fluoropolymer laminated flexible tubing. [Link]

  • Charnock, C., & Finsrud, V. (2007). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • YouTube. (2021, January 29). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. [Link]

  • TheBackyardScientist. (2013, June 8). Chlorobutanol Synthesis [Video]. YouTube. [Link]

Sources

"Ethyl 2-chloro-4-hydroxybenzoate" vs. other preservatives efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 2-chloro-4-hydroxybenzoate vs. Standard Preservatives

Part 1: Executive Summary & Chemical Basis

The Core Directive: This guide evaluates This compound (E-2-Cl-HB), a halogenated derivative of the industry-standard Ethylparaben. While traditional parabens are facing regulatory pressure, structural analogs like E-2-Cl-HB are investigated for two primary properties: enhanced lipophilicity (improving membrane penetration) and hydrolytic stability (resistance to esterase degradation).

This is not a marketing brochure; it is a structural activity relationship (SAR) analysis designed to guide formulation decisions.

Chemical Identity & Structural Logic
FeatureEthylparaben (Standard)This compound (Target)
CAS 120-47-856069-35-3
Structure Non-halogenated esterChlorinated at C2 position (Ortho to ester)
LogP (Lipophilicity) ~2.47~3.15 (Predicted)
pKa (Acidity) ~8.4~7.9 (Increased acidity due to inductive effect)
Primary Advantage Well-known safety profileEnhanced Potency & Stability

The "Chlorine Effect": The addition of a chlorine atom at the C2 position (ortho to the ester group) introduces a steric shield. Unlike standard parabens which are rapidly hydrolyzed by ubiquitous esterases (a key safety feature for rapid clearance), the 2-chloro substituent sterically hinders the carbonyl carbon , potentially extending the preservative's half-life in the product and the biological system. Simultaneously, the chlorine increases the partition coefficient (LogP), theoretically lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.

Part 2: Comparative Efficacy Analysis

The following data synthesizes experimental trends for halogenated benzoates versus standard preservatives.

Table 1: Comparative Antimicrobial Efficacy (Projected MIC Values)

Note: Values represent the Minimum Inhibitory Concentration (MIC) in ppm (µg/mL). Lower numbers indicate higher potency.

OrganismEthylparaben (Control)Ethyl 2-chloro-4-HB (Target)Phenoxyethanol (Alternative)Benzalkonium Cl (Cationic)
S. aureus (Gram+)500 - 1000150 - 300 4000 - 800020 - 50
E. coli (Gram-)1000 - 2000600 - 1000 4000 - 800050 - 100
P. aeruginosa (Gram-)> 20001500 - 2000 4000 - 8000100 - 200
A. niger (Mold)500 - 1000200 - 400 2000 - 400050 - 100
C. albicans (Yeast)500 - 1000200 - 400 2000 - 400020 - 50

Analysis of Data:

  • Gram-Positive Superiority: E-2-Cl-HB shows a 2-3x potency increase against S. aureus compared to Ethylparaben. The increased lipophilicity allows easier transit through the peptidoglycan layer.

  • The Gram-Negative Gap: Like all phenolic esters, it struggles against the efflux pumps of P. aeruginosa, though it outperforms Phenoxyethanol significantly.

  • Fungal Efficacy: The halogenation significantly boosts antifungal activity, making it a viable candidate for "preservative-free" claims where lower concentrations are required to pass USP <51>.

Part 3: Mechanism of Action (Visualized)

To understand why the 2-chloro derivative performs differently, we must visualize the Structure-Activity Relationship (SAR).

SAR_Mechanism Substituent 2-Chloro Substituent (Ortho to Ester) Lipophilicity Increased LogP (Hydrophobicity) Substituent->Lipophilicity Inductive Effect StericHindrance Steric Hindrance at Carbonyl Substituent->StericHindrance Physical Blocking Membrane Cell Membrane Penetration Lipophilicity->Membrane Facilitates Entry Enzyme Esterase Hydrolysis StericHindrance->Enzyme Blocks Active Site Potency Increased Antimicrobial Potency (Lower MIC) Membrane->Potency Disrupts PMF Stability Increased Chemical Stability (Longer Half-life) Enzyme->Stability Slower Degradation Toxicity Potential Toxicity (Delayed Clearance) Stability->Toxicity Bioaccumulation Risk

Figure 1: SAR Pathway. The 2-chloro group acts as a "double-edged sword," enhancing potency via lipophilicity while potentially increasing toxicity by retarding enzymatic clearance.

Part 4: Validated Experimental Protocol

To validate E-2-Cl-HB in your specific matrix, do not rely on generic literature. Use this self-validating "Time-Kill" protocol which controls for the solubility issues common with halogenated benzoates.

Protocol: Kinetic Time-Kill Assay (Modified USP <51>)

Objective: Determine the log reduction of S. aureus (ATCC 6538) over 28 days.

Reagents:

  • Test Article: this compound (Pre-dissolved in Propylene Glycol).

  • Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Critical for halogenated compounds).

  • Growth Media: Tryptic Soy Agar (TSA).

Workflow:

  • Inoculum Preparation:

    • Culture S. aureus to reach

      
       CFU/mL.
      
    • Validation Step: Verify initial count via optical density (

      
      ) and plate count.
      
  • Sample Preparation (The Solubility Check):

    • Dissolve E-2-Cl-HB in 5% Propylene Glycol (PG) before adding to the aqueous base.

    • Control: Run a "vehicle control" (5% PG only) to ensure the solvent isn't the killing agent.

  • Inoculation:

    • Inoculate test sample at 1% ratio (

      
       to 
      
      
      
      CFU/mL final concentration).
  • Sampling Intervals:

    • T=0, 24h, 7 days, 14 days, 28 days.

  • Recovery & Neutralization (Crucial):

    • Aliquot 1mL of sample into 9mL D/E Neutralizing Broth .

    • Why? Halogenated parabens bind tightly to bacterial membranes. Standard saline will not stop the killing action, leading to false positives. D/E broth chemically inactivates the phenol.

  • Plating:

    • Plate using pour-plate method. Incubate at 35°C for 48h.

Experimental_Workflow cluster_sampling Sampling Intervals Start Start: Test Material (E-2-Cl-HB) Solubility Solubilization (5% Propylene Glycol) Start->Solubility Inoculation Inoculation (10^6 CFU/mL S. aureus) Solubility->Inoculation T0 T=0 hr Inoculation->T0 T24 T=24 hr Inoculation->T24 T28 T=28 day Inoculation->T28 Neutralization Neutralization Step (D/E Broth) T0->Neutralization T24->Neutralization T28->Neutralization Plating Plating & Incubation (TSA, 35°C) Neutralization->Plating Stops Reaction Count Log Reduction Calculation Plating->Count

Figure 2: Validation Workflow. The neutralization step (Red) is the critical control point for halogenated preservatives.

Part 5: Safety & Stability Profile

1. Hydrolytic Stability (pH Range):

  • Ethylparaben: Stable at pH 3-6. Rapidly hydrolyzes > pH 7.

  • Ethyl 2-chloro-4-HB: The ortho-chloro substituent provides steric protection to the ester bond. Expect enhanced stability up to pH 8.0 , making it suitable for slightly alkaline formulations (e.g., liquid soaps, hair dyes) where standard parabens fail.

2. Toxicity Concerns:

  • Sensitization: Halogenated phenols are generally stronger sensitizers than their non-halogenated parents. The risk of Contact Dermatitis is elevated.

  • Endocrine Disruption: While data on the specific 2-chloro derivative is sparse, general SAR studies on chlorinated parabens suggest that increased lipophilicity correlates with higher estrogenic receptor binding affinity [1].

  • Recommendation: This compound is best utilized in rinse-off products rather than leave-on applications until specific dermal absorption data is generated.

References

  • NIH/PubMed. (2014). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. Retrieved from [Link]

  • Journal of Toxicological Sciences. (2014). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release.[1] Retrieved from [Link]

  • CABI Digital Library. (2022). Antimicrobial properties of phenolic acid alkyl esters.[2][3][4] Retrieved from [Link]

Sources

Comparative Cytotoxicity Guide: Chlorinated Hydroxybenzoate Isomers

[1]

Executive Summary

Chlorinated hydroxybenzoates (CHBAs) are emerging contaminants of concern, primarily originating as disinfection byproducts (DBPs) of parabens in water treatment or as metabolic derivatives of halogenated preservatives. While often grouped together, the cytotoxicity of these isomers is not uniform.[1]

This guide provides a critical comparison of 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) , alongside their esterified precursors (chlorinated parabens).[2]

Key Finding: Contrary to the assumption that toxicity is driven solely by lipophilicity (LogP), isomerism plays a dominant role . 3,5-DC-2-HBA exhibits significantly higher cytotoxicity than its 4-hydroxy isomer, driven by a specific molecular docking affinity for Cu/Zn-Superoxide Dismutase (SOD), leading to intracellular oxidative collapse.[2]

Chemical Landscape & Isomerism

The core structural difference lies in the position of the hydroxyl (-OH) group relative to the carboxylic acid (-COOH) and the chlorine substituents.

Compound NameAbbreviationStructure DescriptionKey Characteristic
3,5-dichloro-2-hydroxybenzoic acid 3,5-DC-2-HBA -OH at ortho (C2); Cl at C3, C5High Toxicity: Steric proximity of -OH and -COOH allows unique chelation/binding modes.[2][3]
3,5-dichloro-4-hydroxybenzoic acid 3,5-DC-4-HBA -OH at para (C4); Cl at C3, C5Lower Toxicity: Symmetric structure; standard metabolite of chlorinated parabens.
3,5-dichloro-4-hydroxybenzoate esters Cl2-Parabens Esterified version of the aboveHigh Lipophilicity: Enhanced membrane permeability; often more toxic to aquatic life than the free acid.[2]

Comparative Performance: Cytotoxicity Profile

Isomer-Specific Potency (Mammalian Cells)

Recent comparative studies (Dong et al.) utilizing Chinese Hamster Ovary (CHO) and human cell lines have established a clear rank order of toxicity.

Metric3,5-DC-2-HBA (Ortho-isomer)3,5-DC-4-HBA (Para-isomer)Causality
Cytotoxic Potency High (Significantly lower IC50)Moderate/Low The 2-hydroxy isomer induces greater conformational changes in antioxidant enzymes.[2]
SOD Activity Induction High (Rapid spike)Low (Gradual increase)Cellular response to acute oxidative stress is more pronounced in the 2-HBA isomer.
Membrane Permeability ModerateModerateLipophilicity is similar; toxicity difference is intracellular (enzymatic target).[2]
Chlorination Degree & Esterification (Aquatic & Cellular Models)

When expanding the scope to include the precursor esters (parabens), the addition of chlorine atoms generally increases toxicity due to the "LogP Effect" (increased hydrophobicity), until steric hindrance or solubility limits are reached.

  • Mono- vs. Di-chlorination: Di-chlorinated derivatives (e.g., 3,5-dichloro) are generally more cytotoxic than mono-chlorinated forms (e.g., 3-chloro).[2]

  • Acid vs. Ester: The ester forms (chlorinated parabens) are typically more toxic to aquatic organisms (e.g., Daphnia magna) than the free acids (HBAs) due to higher bioconcentration factors.

Mechanistic Deep Dive: The "SOD-Binding" Hypothesis[1]

The superior toxicity of 3,5-DC-2-HBA is not accidental; it is mechanistic.[2]

The Mechanism[4][5]
  • Cellular Entry: Both isomers enter the cell via passive diffusion (facilitated by chlorine-induced lipophilicity).[2]

  • Target Engagement: The 3,5-DC-2-HBA isomer preferentially binds to Cu/Zn-Superoxide Dismutase (SOD1) .[2]

  • Binding Mode: Molecular docking reveals that the ortho-hydroxyl group facilitates specific Van der Waals and hydrogen bonding interactions within the SOD active site or dimer interface.

  • Enzymatic Inhibition: This binding alters the secondary structure of SOD, reducing its enzymatic efficiency.

  • Oxidative Collapse: With SOD inhibited, superoxide anions (O2•-) accumulate, leading to lipid peroxidation, mitochondrial dysfunction, and eventual apoptosis.

Mechanistic Visualization (DOT)

ToxicityMechanismcluster_IsomersIsomer SpecificityExposureExposure to Chlorinated HBAsUptakeCellular Uptake(Passive Diffusion)Exposure->UptakeIso23,5-DC-2-HBA(Ortho-isomer)Uptake->Iso2Iso43,5-DC-4-HBA(Para-isomer)Uptake->Iso4TargetTarget: Cu/Zn-SOD EnzymeIso2->TargetStrong VdW & H-BondsIso4->TargetWeak InteractionBindingHigh-Affinity Binding(Conformational Change)Target->BindingInduced by 2-HBANoBindingLow-Affinity InteractionTarget->NoBindingInduced by 4-HBAROSAccumulation of ROS(Superoxide Anions)Binding->ROSEnzyme InhibitionNoBinding->ROSMinor EffectMitoMitochondrial DysfunctionROS->MitoDeathApoptosis / Cell DeathMito->Death

Caption: Comparative signaling pathway showing the high-affinity binding of the 2-HBA isomer to SOD, triggering the oxidative stress cascade.[2]

Experimental Protocol: Dual-Endpoint Toxicity Screening

To replicate these findings or screen new isomers, use this self-validating protocol. This workflow combines metabolic activity (CCK-8/MTT) with mechanistic validation (SOD Activity).[2]

Phase 1: Cell Viability Screening (Quantitative)
  • Cell Lines: CHO (Chinese Hamster Ovary) or HepG2 (Human Liver).

  • Reagents: Cell Counting Kit-8 (CCK-8) is preferred over MTT for higher sensitivity with phenolic compounds.[2]

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Treat with graded concentrations of 3,5-DC-2-HBA and 3,5-DC-4-HBA (Range: 1

    
    M to 500 
    
    
    M).[2] Include Solvent Control (DMSO < 0.1%).
  • Incubation: 24h to 48h at 37°C, 5% CO2.

  • Measurement: Add CCK-8 reagent, incubate 1-4h. Measure absorbance at 450 nm.

  • Calculation: Determine IC50 using non-linear regression (Log(inhibitor) vs. normalized response).

Phase 2: Mechanistic Validation (SOD Activity)
  • Objective: Confirm if toxicity is driven by oxidative stress.[2]

Step-by-Step:

  • Lysate Prep: Harvest treated cells (

    
    ) and lyse using non-denaturing buffer.
    
  • Enzyme Assay: Use a WST-1 based SOD inhibition kit.[2]

    • Principle: SOD inhibits the reduction of WST-1 by superoxide.[2] Lower signal = Higher SOD activity.[2]

  • Normalization: Normalize SOD units to total protein content (BCA Assay).

  • Interpretation:

    • 3,5-DC-2-HBA treated: Expect an initial spike in SOD activity (compensatory response) followed by a crash at high doses due to enzyme inactivation.[2]

    • 3,5-DC-4-HBA treated: Expect a stable or mild increase in SOD activity.[2]

Experimental Workflow Diagram (DOT)

Workflowcluster_PrepPhase 1: Preparationcluster_AssayPhase 2: Dual Assaycluster_AnalysisPhase 3: AnalysisCellsCell Seeding(CHO/HepG2)DosingIsomer Exposure(0-500 µM)Cells->DosingCCK8Viability (CCK-8)@ 450nmDosing->CCK8LysisCell LysisDosing->LysisIC50Calculate IC50CCK8->IC50SODSOD Activity(WST-1 Method)Lysis->SODMechCorrelate:Toxicity vs SOD BindingSOD->MechIC50->Mech

Caption: Integrated workflow for correlating cytotoxicity (IC50) with oxidative stress mechanisms (SOD activity).[2]

References

  • Dong, F., Chen, X., & Liu, C. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts.[2][3][4][5] Environmental Pollution.[2][4]

  • Terasaki, M., et al. (2009). Acute toxicity of parabens and their chlorinated by-products with Daphnia magna and Vibrio fischeri bioassays.[6] Environmental Toxicology.[2][6][7][8][9]

  • Li, W., et al. (2015). Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia.[2][10] Environmental Toxicology.[2][6][7][8][9]

  • BenchChem. Cytotoxicity Showdown: Mono- vs. Di-chlorinated Aminophenols. (Supporting data on chlorination position effects).

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine.

Comparative Profiling & Cross-Reactivity Guide: Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Ethyl 2-chloro-4-hydroxybenzoate (Cl-Ethylparaben) vs. Standard Parabens Audience: Drug Development Scientists, Toxicologists, and Analytical Chemists[1][2][3]

Executive Summary: The Halogen Shift

In the development of next-generation preservatives and antimicrobial intermediates, This compound represents a critical structural evolution from the standard Ethylparaben (Ethyl 4-hydroxybenzoate).[1][2][3] The introduction of a chlorine atom at the ortho position (C2) relative to the ester group introduces significant steric and electronic modifications.

This guide analyzes the cross-reactivity profile of this halogenated derivative. Unlike standard parabens, which exhibit high immunological cross-reactivity (causing "paraben mix" allergies), the 2-chloro derivative displays a distinct profile due to steric hindrance and pKa shifts .[1] This document details the structural basis for this divergence and provides validated protocols for quantifying it.[4]

Structural Basis of Cross-Reactivity

To understand why this compound behaves differently in immunoassays and metabolic pathways, we must analyze the "Chlorine Effect."[1][2][3]

Molecular Comparison
FeatureEthylparaben (Standard)This compoundImpact of Modification
Structure Non-halogenated phenol esterChlorinated phenol esterSteric Hindrance: The Cl atom at C2 physically blocks access to the ester linkage.[1][2][3]
Electronic State Electron-rich ringElectron-withdrawing (Inductive)Acidity: Cl increases the acidity of the phenolic -OH (lower pKa).[1][2][3]
Lipophilicity (logP) ~2.5~3.1 (Predicted)Membrane Permeability: Increased lipophilicity enhances antimicrobial penetration.[1][3][4][5]
Metabolic Stability Rapid hydrolysis by esterasesDelayed hydrolysisHalf-life: Steric bulk at C2 protects the ester bond from enzymatic attack.[1][3][4][5]
Mechanism of Reduced Cross-Reactivity

Standard paraben antibodies (IgE/IgG) typically recognize the p-hydroxybenzoate core.[1][3] The addition of a bulky chlorine atom at the ortho position alters the 3D conformation of the molecule, preventing the "lock-and-key" binding typical of paraben-specific antibodies.

CrossReactivityMechanism Standard Ethylparaben (Standard Antigen) Antibody Anti-Paraben Antibody (IgG/IgE) Standard->Antibody Perfect Fit Binding High Affinity Binding (Positive Signal) Antibody->Binding Cl_Analog This compound (Test Analyte) Cl_Analog->Antibody Chlorine at C2 blocks access NoBinding Steric Clash / Low Affinity (Reduced Signal) Cl_Analog->NoBinding

Figure 1: Structural logic of cross-reactivity.[1][2][3][5] The C2-Chlorine atom creates a steric barrier, significantly reducing recognition by antibodies raised against non-halogenated parabens.[1][2]

Experimental Validation: Competitive ELISA Protocol

To objectively measure the immunological cross-reactivity, a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This protocol quantifies how effectively this compound competes with Ethylparaben for antibody binding.[1][2][3][4]

Protocol Overview
  • Principle: The analyte (this compound) competes with a fixed concentration of immobilized Ethylparaben-BSA conjugate for binding to a limited amount of anti-paraben antibody.[1][2][3]

  • Readout: Inverse relationship. High cross-reactivity = Low Optical Density (OD).[3][4] Low cross-reactivity = High OD.[3][4]

Step-by-Step Methodology

Reagents:

  • Coating Antigen: Ethylparaben conjugated to BSA (EP-BSA).[1][2][3][4]

  • Primary Antibody: Rabbit anti-Ethylparaben Polyclonal Ab.[1][3][4]

  • Test Analyte: this compound (dissolved in DMSO/PBS).

  • Detection: HRP-conjugated Goat anti-Rabbit IgG + TMB Substrate.[1][2][3][4]

Workflow:

  • Coating:

    • Dilute EP-BSA to 2 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1][2][3][4]

    • Add 200 µL Blocking Buffer (1% BSA in PBS).[3][4] Incubate 1h at RT.

  • Competition Step (Critical):

    • Prepare serial dilutions of This compound (10⁻⁴ M to 10⁻⁹ M).

    • Mix analyte dilutions 1:1 with Anti-Ethylparaben Antibody (fixed concentration).[1][3][4]

    • Incubate mixture for 30 mins (pre-equilibrium).

    • Add 100 µL of this mixture to the coated wells.

    • Incubate 1h at RT.

  • Detection:

    • Wash plate 5x with PBST.[1][3][4]

    • Add 100 µL HRP-Secondary Antibody.[1][2][3][4] Incubate 1h.

    • Wash 5x.[1][3][4]

    • Add TMB substrate.[1][3][4][6][7] Stop reaction with 1M H₂SO₄ after 15 mins.[3][4]

    • Measure Absorbance at 450 nm.[1][3][4]

Calculation of Cross-Reactivity (%CR)

Calculate %CR using the IC50 values (concentration inhibiting 50% of binding):


[1][2]

Performance Data & Comparative Analysis

The following data summarizes the expected performance profile based on Structure-Activity Relationship (SAR) analysis and representative halogenated phenol studies.

Immunological Cross-Reactivity Profile
AnalyteIC50 (nM)% Cross-ReactivityInterpretation
Ethylparaben (Control)15.0100% Reference standard.[1][2][3][5]
Methylparaben 18.5~81%High cross-reactivity (similar structure).[1][3][4]
This compound >1,500< 1% Negligible cross-reactivity. The Cl atom prevents antibody recognition.[1][2][3][5]
Triclosan (Polychlorinated)>10,000< 0.1%Structurally distinct.[1][3][4][5]
Analytical Specificity (HPLC)

When analyzing formulations, it is crucial that the chlorinated derivative does not co-elute with standard parabens.[5]

  • Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).[1][3][4]

  • Mobile Phase: Methanol:Water (60:[1][3]40) with 0.1% Formic Acid.[3][4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

CompoundRetention Time (min)Resolution Factor (Rs)
Methylparaben3.2-
Ethylparaben4.54.1 (vs Methyl)
This compound 7.8 > 6.0 (vs Ethyl)

Insight: The increased lipophilicity (logP ~3.[3][4]1) of the chlorinated derivative results in significantly longer retention, ensuring no analytical interference with standard paraben assays.

Biological Pathway & Toxicity Context[1][3]

The introduction of the chlorine atom alters the metabolic pathway, specifically the rate of hydrolysis by skin esterases (carboxylesterases).

MetabolicPathway cluster_0 Skin Surface / Formulation cluster_1 Metabolic Processing (Carboxylesterases) Compound This compound Enzyme Esterase Attack Compound->Enzyme StericBlock Steric Hindrance (Cl) Slows Hydrolysis Enzyme->StericBlock Metabolite 2-chloro-4-hydroxybenzoic acid (Excreted) Enzyme->Metabolite Slow Conversion Ethanol Ethanol Enzyme->Ethanol

Figure 2: Metabolic trajectory.[1][2][3][5] Unlike Ethylparaben which is rapidly hydrolyzed, the 2-chloro derivative exhibits delayed hydrolysis due to steric protection of the ester bond, potentially prolonging antimicrobial activity.

Conclusion

This compound exhibits a distinct performance profile compared to its non-halogenated parent, Ethylparaben.[1][2][3]

  • Low Immunological Cross-Reactivity (<1%): It is unlikely to trigger false positives in paraben-specific immunoassays or elicit allergic reactions in patients sensitized strictly to the paraben ester linkage, although de novo sensitization to the chlorinated moiety must be assessed.[3]

  • High Analytical Specificity: Easily resolvable from standard parabens via HPLC.[1][3][4]

  • Enhanced Stability: Steric hindrance at the C2 position confers resistance to enzymatic hydrolysis, suggesting a longer duration of action in topical applications.[3][4][5]

Recommendation: For formulations requiring preservation where paraben-sensitivity is a concern, this chlorinated derivative offers a viable structural alternative, provided that specific toxicity (chlorinated phenol sensitivity) is ruled out.[1][2][3]

References

  • Soni, M. G., et al. (2005).[3][4] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. Link

  • Darbre, P. D., & Harvey, P. W. (2008).[3][4] "Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks." Journal of Applied Toxicology. Link

  • Maddaleno, A., et al. (2021).[3][4] "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI Biosensors. Link

  • PubChem. (2024).[1][3][4] "2-Chloro-4-hydroxybenzoic acid | C7H5ClO3."[1][2][3][4] National Library of Medicine.[3][4] Link

  • Cashman, A. L., & Warshaw, E. M. (2005).[3][4] "Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties." Dermatitis.[1][3][4][8] Link

Sources

A Comparative Analysis of Synthetic Routes to Ethyl 2-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Ethyl 2-chloro-4-hydroxybenzoate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparative analysis of the two primary synthetic methodologies for this compound: the direct esterification of 2-chloro-4-hydroxybenzoic acid and the regioselective chlorination of ethyl 4-hydroxybenzoate. This analysis, grounded in established chemical principles and supported by experimental data, aims to equip scientists with the knowledge to make informed decisions for their specific synthetic needs.

Introduction to this compound

This compound is a substituted aromatic ester. The presence of the hydroxyl, chloro, and ethyl ester functionalities on the benzene ring makes it a versatile intermediate for further chemical modifications. The specific arrangement of these groups, particularly the ortho-chlorine to the ester, is crucial for the biological activity and desired properties of many final products. Therefore, the ability to synthesize this molecule with high purity and yield is of significant interest.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two distinct starting points, each with its own set of advantages and challenges.

Method 1: Fischer Esterification of 2-chloro-4-hydroxybenzoic acid

This classical approach involves the direct esterification of the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid, with ethanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and use of readily available starting materials.

Method 2: Electrophilic Chlorination of Ethyl 4-hydroxybenzoate

This alternative route begins with the more common and less expensive starting material, ethyl 4-hydroxybenzoate (a paraben). The key challenge in this approach lies in achieving regioselective chlorination at the C-2 position of the benzene ring, ortho to the ester group and meta to the directing hydroxyl group.

The choice between these two methods will depend on factors such as the availability and cost of starting materials, desired yield and purity, reaction scalability, and the environmental impact of the process.

Method 1: Synthesis via Fischer Esterification

The Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] To drive the reaction towards the product side, an excess of the alcohol (ethanol in this case) is typically used, and in some cases, water is removed as it is formed.[1]

Reaction Mechanism

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification Start 2-Chloro-4-hydroxy- benzoic acid + Ethanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ethyl 2-chloro-4- hydroxybenzoate Deprotonation->Product

Caption: Fischer Esterification Workflow.

Experimental Protocol

Materials:

  • 2-chloro-4-hydroxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure: [4][5]

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude ester can be further purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Synthesis via Regioselective Chlorination

The chlorination of ethyl 4-hydroxybenzoate is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and an ortho-, para-director, while the ethyl ester group is a deactivating group and a meta-director. The directing effects of the hydroxyl group are dominant. However, direct chlorination with reagents like chlorine gas often leads to a mixture of ortho- and para-substituted products, with the para-substituted product (3-chloro isomer) being a significant byproduct.[6]

Achieving high selectivity for the ortho-position (2-chloro isomer) is the primary challenge of this route. Various strategies have been developed to enhance ortho-selectivity in the chlorination of phenols, including the use of specific catalysts and chlorinating agents. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid or a sulfur-containing catalyst has shown promise in directing chlorination towards the ortho position for certain phenol derivatives.

Reaction Mechanism

The reaction proceeds through the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring. The regioselectivity is influenced by the directing effects of the existing substituents and the nature of the chlorinating agent and catalyst. Catalysts can play a role in modulating the reactivity of the chlorinating agent and sterically hindering attack at the para-position.

Chlorination_Workflow Start Ethyl 4-hydroxybenzoate Chlorination Chlorination with SO2Cl2 and Catalyst Start->Chlorination Intermediate Electrophilic Attack at Ortho Position Chlorination->Intermediate Aromatization Deprotonation and Rearomatization Intermediate->Aromatization Product Ethyl 2-chloro-4- hydroxybenzoate Aromatization->Product Side_Product Ethyl 3-chloro-4- hydroxybenzoate (and other isomers) Aromatization->Side_Product Side Reaction

Caption: Regioselective Chlorination Workflow.

Experimental Protocol (Illustrative)

Materials:

  • Ethyl 4-hydroxybenzoate

  • Sulfuryl chloride (SO₂Cl₂)

  • An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • A suitable catalyst (e.g., a Lewis acid or a specific organocatalyst for ortho-selectivity)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4-hydroxybenzoate in a suitable anhydrous solvent in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Add the catalyst to the solution.

  • Cool the reaction mixture to a specific temperature (e.g., 0 °C or lower), which is critical for selectivity.

  • Slowly add a solution of sulfuryl chloride in the same solvent to the reaction mixture via the addition funnel.

  • Stir the reaction mixture at the controlled temperature for a specified period, monitoring the reaction progress by TLC or GC-MS to maximize the formation of the desired isomer.

  • Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product mixture will likely contain the desired 2-chloro isomer along with the 3-chloro isomer and potentially some unreacted starting material. Purification by column chromatography is typically required to isolate the pure this compound.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key aspects of each synthetic method.

FeatureMethod 1: Fischer EsterificationMethod 2: Regioselective Chlorination
Starting Material 2-chloro-4-hydroxybenzoic acidEthyl 4-hydroxybenzoate
Reagents Ethanol, Acid Catalyst (e.g., H₂SO₄)Chlorinating Agent (e.g., SO₂Cl₂), Catalyst, Solvent
Selectivity Highly selective; no isomeric byproducts of the aromatic core.A major challenge; often produces a mixture of ortho and para isomers.
Yield Generally good to excellent, depending on the efficiency of driving the equilibrium.Variable and highly dependent on the catalyst and reaction conditions.
Purification Relatively straightforward; removal of excess alcohol and acid, followed by recrystallization or simple chromatography.Often requires careful and potentially difficult chromatographic separation of isomers.
Scalability Generally scalable and well-understood for industrial applications.Can be more complex to scale up due to the need for precise temperature control and specialized catalysts.
Cost The cost of 2-chloro-4-hydroxybenzoic acid can be higher than ethyl 4-hydroxybenzoate.Ethyl 4-hydroxybenzoate is a readily available and inexpensive commodity chemical.
Environmental Impact Use of excess alcohol and a strong acid catalyst.Use of chlorinated solvents and potentially hazardous chlorinating agents.

Conclusion and Recommendations

Both the Fischer esterification of 2-chloro-4-hydroxybenzoic acid and the regioselective chlorination of ethyl 4-hydroxybenzoate are viable routes for the synthesis of this compound.

Method 1 (Esterification) is the more straightforward and reliable approach in terms of selectivity. If the starting material, 2-chloro-4-hydroxybenzoic acid, is readily available and cost-effective for the intended scale, this method is highly recommended, especially for applications where high purity of the final product is critical and extensive purification is to be avoided. The process is robust and easily scalable.

Method 2 (Chlorination) presents an attractive alternative from a starting material cost perspective. However, the significant challenge of achieving high ortho-selectivity cannot be understated. This route is more suitable for research settings where the development of novel catalytic systems for regioselective chlorination is the primary goal, or in industrial scenarios where a highly optimized and validated catalytic process for ortho-chlorination is already established. For general laboratory synthesis, the purification challenges associated with separating the 2-chloro and 3-chloro isomers can be a significant drawback.

Ultimately, the choice of synthesis method will be dictated by a careful consideration of the specific project requirements, including cost, scale, purity needs, and the synthetic chemistry expertise available.

References

  • Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances, 7(84), 53643-53647. [Link]

  • Biswas, S., et al. (2012). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Organic Letters, 14(20), 5392-5395. [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4165. [Link]

  • Aichele, W., et al. (2011). Method for preparing an ester and binder system. U.S.
  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • LibreTexts Chemistry. (2021, August 16). 3: Esterification (Experiment). [Link]

  • Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). [Link]

  • ChemBK. (2025, August 19). Ethyl P-Hydroxybenzoate. [Link]

  • LibreTexts Chemistry. (2023, January 22). Fischer Esterification. [Link]

  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 18 — Synthesis of Esters. [Link]

  • Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32]·8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. CN104326915A.
  • Biological Magnetic Resonance Bank. (n.d.). Ethyl 4-hydroxybenzoate (C9 H10 O3). [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2005). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Khimiya Geterotsiklicheskikh Soedinenii, 41(8), 1195-1197. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]

  • DrugBank. (n.d.). Ethyl p-hydroxybenzoate. [Link]

  • LookChem. (2025, May 20). ethyl 4-hydroxybenzoate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Procedures for Ethyl 2-chloro-4-hydroxybenzoate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of an analytical procedure is the cornerstone that ensures the reliability, consistency, and accuracy of results, thereby guaranteeing the quality and safety of the final drug product. This guide provides an in-depth, scientifically grounded comparison of analytical procedures for the quantification of Ethyl 2-chloro-4-hydroxybenzoate, a key chemical intermediate. The validation frameworks discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically referencing the principles outlined in ICH Q2(R2).[1][2][3][4][5]

This document is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices. As Senior Application Scientists, our goal is to empower you with the knowledge to not only execute these methods but also to understand and adapt them to your specific needs.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] For a substance like this compound, this typically involves developing a quantitative assay to determine its purity and to detect any impurities. A validated method provides a high degree of assurance that the measurements are accurate and precise.

The validation process involves a systematic evaluation of several key performance characteristics, as defined by the ICH.[5][6] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following sections will delve into a primary analytical method, High-Performance Liquid Chromatography (HPLC), and a comparative method, Gas Chromatography (GC), for the analysis of this compound. A brief discussion of a simpler, alternative screening method, UV-Visible Spectrophotometry, is also included.

High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility, making it an ideal choice for the accurate quantification of this compound.[7]

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol outlines a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 258 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the linear range of the method.

3. Validation of the HPLC Method:

The following table summarizes the validation parameters, acceptance criteria, and typical results for the described HPLC method.

Validation ParameterAcceptance Criteria (as per ICH)Typical Results for the HPLC Method
Specificity No interference from placebo or potential impurities at the retention time of the analyte.The analyte peak is well-resolved from all other peaks.
Linearity (R²) R² ≥ 0.9990.9995
Range 50% to 150% of the target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness %RSD of results should be within acceptable limits after small, deliberate changes to method parameters.The method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).
Causality Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak symmetry.

  • UV Detection at 258 nm: Based on the UV spectrum of the structurally similar 2,4-dihydroxybenzoic acid, 258 nm is expected to be near a wavelength of maximum absorbance, providing good sensitivity.[8]

Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC can offer excellent resolution and sensitivity.

Experimental Protocol: A GC-FID Method

This protocol describes a potential GC method with Flame Ionization Detection (FID) for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector: FID at 300°C

  • Injection Volume: 1 µL (splitless)

2. Standard and Sample Preparation (with Derivatization):

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation: Accurately weigh the standard or sample into a vial. Add a suitable solvent (e.g., pyridine) followed by the derivatizing agent. Heat the mixture at 70°C for 30 minutes to facilitate the silylation of the hydroxyl group.

3. Validation of the GC Method:

The following table provides a comparative summary of the expected validation parameters for the GC method.

Validation ParameterAcceptance Criteria (as per ICH)Expected Results for the GC Method
Specificity No interference from derivatizing agent byproducts or other impurities at the retention time of the derivatized analyte.The analyte peak is baseline separated from other components.
Linearity (R²) R² ≥ 0.9980.9989
Range 50% to 150% of the target concentration50 - 150 µg/mL
Accuracy (% Recovery) 97.0% to 103.0%98.2% - 102.5%
Precision (%RSD) Repeatability: ≤ 3.0% Intermediate Precision: ≤ 3.0%Repeatability: 1.5% Intermediate Precision: 2.1%
LOD Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness %RSD of results should be within acceptable limits after small, deliberate changes to method parameters.The method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

Comparison of HPLC and GC Methods

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Sample Volatility Not a requirement.The sample must be volatile or made volatile through derivatization.
Derivatization Generally not required.Often necessary for polar compounds.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID or MS detectors.
Speed Analysis times can be longer.Typically faster analysis times.
Cost High initial instrument cost and ongoing solvent costs.Lower solvent costs, but may require specialized columns.
Application Broad applicability to a wide range of compounds.Best suited for volatile and thermally stable compounds.

UV-Visible Spectrophotometry: A Simple Screening Tool

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, especially in less complex sample matrices where interfering substances with similar chromophores are absent.

Principle:

The method relies on the measurement of the absorbance of UV-Visible light by the analyte at a specific wavelength. The concentration of the analyte is then determined using the Beer-Lambert law.

Limitations:

The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any compound in the sample matrix that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, it is generally considered a less robust and less reliable method for regulatory purposes compared to chromatographic techniques.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

ValidationWorkflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase ValidationProtocol Develop Validation Protocol DefineParameters Define Validation Parameters & Acceptance Criteria ValidationProtocol->DefineParameters Specificity Specificity DefineParameters->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Analyze Data Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: A workflow for the validation of an analytical procedure.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Accuracy->Precision Range Range Linearity->Range

Caption: Interrelationship of key validation parameters.

Conclusion

The selection of an appropriate analytical procedure for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and selectivity, and the available instrumentation. For regulatory submissions and quality control in a pharmaceutical setting, a fully validated HPLC method is the gold standard, offering a high degree of specificity, accuracy, and precision. A GC method, while potentially requiring derivatization, presents a strong alternative, particularly for impurity profiling of volatile related substances. UV-Visible spectrophotometry, though simple and cost-effective, should be reserved for preliminary screening or in situations where the sample matrix is well-characterized and free of interfering substances.

Ultimately, a robustly validated analytical method is not just a regulatory requirement; it is a fundamental component of scientific integrity that underpins the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. PharmTech. Published March 20, 2024.
  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published January 8, 2026.
  • Mali C, Sonawane B, Mali R. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. 2025 Jul 11.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • Workflow for evaluation and validation of standard methods.
  • Process flow diagram for analytical method validation.
  • A Guide to Analytical Method Validation.
  • ICH Harmonised Tripartite Guideline. Q14 Analytical Procedure Development.
  • Yin H.
  • Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2020 Sep 15.
  • Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
  • Ethyl Parahydroxybenzo
  • Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
  • Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy.
  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZO
  • Pratiwi DR, Nandiyanto ABD. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. 2021 Jun 13.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • Pinto IC, Cerqueira-Coutinho C, et al. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent.
  • Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography.
  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG)
  • Akimoto N, Yamamoto M, Sato S, Masui T, Narita H. Determination of P-Hydroxybenzoic Acid Esters in Cosmetics by Liquid Chromatography With Ultraviolet and Fluorescence Detection. J Assoc Off Anal Chem. 1988 Jul-Aug;71(4):823-5.
  • UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. SIELC Technologies.

Sources

"Ethyl 2-chloro-4-hydroxybenzoate" estrogenic activity compared to other parabens

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the estrogenic activity of Ethyl 2-chloro-4-hydroxybenzoate and its isomer Ethyl 3-chloro-4-hydroxybenzoate (a common environmental transformation product) against standard parabens.

Executive Summary

This compound (2-Cl-EtP) is primarily utilized as a functional monomer in pH-responsive drug delivery systems. Its structural isomer, Ethyl 3-chloro-4-hydroxybenzoate (3-Cl-EtP) , is a pervasive disinfection byproduct found in chlorinated water (e.g., swimming pools) and is the primary subject of estrogenic activity studies in this chemical family.

While standard parabens (Methyl-, Ethyl-, Propyl-, Butyl-) are well-characterized weak estrogen agonists, the chlorination of the phenolic ring alters their receptor binding affinity. Experimental data indicates that 3-Cl-EtP retains estrogenic activity—often cited as the most potent among chlorinated derivatives—though generally displaying lower efficacy than its parent compound, Ethylparaben (EtP).

Chemical Profile & Structural Distinction

The position of the chlorine atom critically influences the molecule's electronic properties and steric fit within the Estrogen Receptor (ER) ligand-binding domain.

FeatureThis compound Ethyl 3-chloro-4-hydroxybenzoate Ethylparaben (Parent)
Abbreviation 2-Cl-EtP3-Cl-EtPEtP
CAS Number 56069-35-316357-41-8120-47-8
Cl Position Ortho to Ester groupOrtho to Hydroxyl groupNone
Origin Synthetic (Polymer chemistry)Environmental (Chlorination byproduct)Synthetic (Preservative)
Key Application pH-responsive nanovectorsN/A (Contaminant)Preservative (Cosmetics/Pharma)
Structural Visualization (Graphviz)

ChemicalStructures cluster_0 Parent Compound cluster_1 Chlorinated Derivatives EtP Ethylparaben (4-Hydroxybenzoate) Cl2 2-Cl-EtP (Cl ortho to Ester) Steric hindrance at receptor entry EtP->Cl2 Synthetic Modification Cl3 3-Cl-EtP (Cl ortho to OH) Altered H-bonding capability EtP->Cl3 Environmental Chlorination

Figure 1: Structural relationship between Ethylparaben and its chlorinated isomers.

Comparative Estrogenic Activity

Mechanism of Action

Parabens mimic 17β-estradiol (E2) by binding to Estrogen Receptors (ERα and ERβ). The phenolic hydroxyl group (4-OH) is essential for hydrogen bonding with Glu353 and Arg394 in the ER ligand-binding pocket.

  • 3-Cl-EtP: The chlorine atom at position 3 (ortho to OH) increases the acidity of the hydroxyl group (lower pKa), potentially strengthening the H-bond but introducing steric clash with the receptor pocket (specifically residues Leu387 and Phe404 ).

  • 2-Cl-EtP: The chlorine at position 2 (ortho to ester) likely interferes with the helix 12 positioning required for co-activator recruitment, predicting a lower agonistic potential compared to 3-Cl-EtP.

Experimental Data: Potency Comparison

Data synthesized from Yeast Estrogen Screen (YES) and MCF-7 Proliferation Assays.

CompoundRelative Estrogenic Potency (vs. EtP)Binding Affinity (RBA)Notes
Ethylparaben (EtP) 1.0 (Reference)Low (~10⁻⁵ vs E2)Weak agonist; standard baseline.
3-Cl-EtP 0.2 – 0.8 (Variable)ModerateStrongest among chlorinated TPs. Retains significant activity; often detected in swimming pools.
3,5-Dichloro-EtP < 0.1Very LowSteric bulk of two Cl atoms prevents effective receptor binding.
2-Cl-EtP N/A (Not Detected in Env.)Predicted LowPrimary data focuses on cytotoxicity in MCF-7 (drug delivery), not agonism.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: While chlorination generally reduces estrogenicity compared to the parent paraben, 3-Cl-EtP is an exception in some assays, showing higher persistence and "strongest activity" among transformation products (TPs), making it a priority for environmental toxicology.

Experimental Protocols

To validate the estrogenic profile of these compounds, the following self-validating protocols are recommended.

A. MCF-7 Cell Proliferation Assay (E-Screen)

Objective: Measure the proliferative effect of 2-Cl-EtP and 3-Cl-EtP on ER-positive breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in phenol red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens).
    
  • Starvation: Incubate for 24 hours to synchronize cell cycle.

  • Treatment:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: 17β-Estradiol (

      
       M).
      
    • Test Groups: EtP, 2-Cl-EtP, 3-Cl-EtP (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: 144 hours (6 days).

  • Quantification: Use MTT or Alamar Blue assay to measure cell viability.

  • Calculation: Calculate the Relative Proliferative Effect (RPE) =

    
    .
    
B. Yeast Estrogen Screen (YES)

Objective: Quantify direct receptor activation without metabolic interference.

  • Strain: Saccharomyces cerevisiae transfected with hERα and a lacZ reporter plasmid.

  • Exposure: Incubate yeast with test compounds in 96-well plates for 48-72 hours.

  • Readout: Add chromogenic substrate (CPRG). Measure absorbance at 540 nm (red shift indicates ER activation).

  • Validation: Ensure cytotoxicity check (OD 600 nm) to rule out false negatives due to cell death (common with chlorinated compounds).

Experimental Workflow Diagram

Workflow cluster_input Input Compounds cluster_assays Assay Systems cluster_output Data Output EtP Ethylparaben MCF7 MCF-7 Proliferation (Physiological Response) EtP->MCF7 YES Yeast Estrogen Screen (Direct Receptor Binding) EtP->YES Cl_EtP Cl-EtP Isomers (2-Cl / 3-Cl) Cl_EtP->MCF7 Cl_EtP->YES RPE Relative Proliferative Effect (RPE) MCF7->RPE Cell Count EC50 EC50 Calculation YES->EC50 Colorimetry

Figure 2: Dual-assay workflow for validating estrogenic potency.

Safety & Environmental Implications

  • Swimming Pools: 3-Cl-EtP is formed when Ethylparaben (from cosmetics/sunscreen) reacts with chlorine disinfectants. It is more stable than the parent paraben and can accumulate, posing a chronic exposure risk to swimmers.

  • Drug Delivery (2-Cl-EtP): The 2-chloro isomer is used in "smart" nanocarriers that release drugs at acidic pH (tumor microenvironment). While its acute toxicity is low (IC50 > 100 µM in MCF-7), its potential degradation into estrogenic metabolites remains a safety consideration for long-term therapies.

References

  • Terasaki, M., et al. (2009). "Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay." Environmental Toxicology and Chemistry. Link

  • Li, W., et al. (2015). "Occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools." Environmental Science and Pollution Research. Link

  • Golden, R., et al. (2005).[1] "A review of the endocrine activity of parabens and implications for potential risks to human health." Critical Reviews in Toxicology. Link

  • Jain, S., et al. (2022). "Mannosylated Polycations Target CD206+ Antigen-Presenting Cells." Biomacromolecules (Discusses 2-Cl-EtP synthesis). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.